Isoapetalic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(7S,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m0/s1 |
InChI Key |
JZWLSXINEVHWEP-VYAYZGMFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isoapetalic Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapetalic acid, a member of the chromanone acid class of natural products, has been identified in select species of the genus Calophyllum. This technical guide provides an in-depth overview of the known natural sources of this compound, a composite methodology for its extraction and isolation, and a summary of the biological activities associated with this and related compounds. While quantitative yield data for this compound remains limited in publicly accessible literature, this document consolidates the available information to support further research and development efforts.
Natural Sources of this compound
This compound has been identified as a constituent of at least two species within the Calophyllum genus (family Calophyllaceae). These tropical trees are known producers of a rich diversity of secondary metabolites, including xanthones, coumarins, and chromanone acids.
The primary documented sources of this compound are:
-
Calophyllum blancoi : This species, particularly its seeds, has been reported to contain this compound.
-
Calophyllum membranaceum : this compound has also been reported in this species.
While other species of Calophyllum are known to produce a variety of chromanone acids, C. blancoi and C. membranaceum are the specifically cited natural sources for this compound in the available scientific literature.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the yield of this compound from its natural sources. The concentration of secondary metabolites in plants can be influenced by various factors, including geographical location, climate, and the specific plant part utilized for extraction. Further research is required to quantify the yield of this compound from Calophyllum blancoi and Calophyllum membranaceum.
Experimental Protocols: Extraction and Isolation of Chromanone Acids
While a detailed, standardized protocol for the extraction and isolation of this compound is not explicitly available, a general methodology can be compiled based on established procedures for the separation of chromanone acids from Calophyllum species. The following is a representative protocol.
Plant Material Collection and Preparation
-
Collection : Collect the seeds of Calophyllum blancoi.
-
Drying : Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding : Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction : Macerate the powdered plant material in acetone (B3395972) at room temperature for a period of 48-72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v). The process should be repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration : Filter the resulting extracts through Whatman No. 1 filter paper. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude acetone extract.
Fractionation and Isolation
-
Solvent Partitioning : Subject the crude acetone extract to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography : Subject the ethyl acetate fraction, which is likely to contain the chromanone acids, to column chromatography over silica (B1680970) gel.
-
Elution Gradient : Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection : Collect the eluate in fractions of a defined volume.
-
Thin-Layer Chromatography (TLC) Analysis : Monitor the collected fractions using TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Purification : Pool the fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column and mobile phase to obtain pure this compound.
Structure Elucidation
The structure of the isolated pure compound should be confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of a bioassay-guided fractionation process.
Caption: General workflow for the extraction and isolation of this compound.
An In-depth Technical Guide to Isoapetalic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapetalic acid, a naturally occurring pyranochromanone derivative isolated from plants of the Calophyllum genus, has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It critically evaluates the existing, and at times conflicting, literature regarding its bioactivities, with a particular focus on its reported anti-HIV and anti-cancer effects. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds. All quantitative data are summarized in structured tables, and a diagram of the chemical structure is provided.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with a pyranochromanone core. Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure
The chemical structure of this compound is presented in Figure 1.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of potential drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₆ | PubChem[1] |
| Molecular Weight | 388.5 g/mol | PubChem[1] |
| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | PubChem |
| CAS Number | 34366-34-2 | ChemicalBook |
| Predicted Boiling Point | 586.6 ± 50.0 °C | ChemicalBook |
| Predicted Density | 1.191 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 4.43 ± 0.10 | ChemicalBook |
| Synonyms | Calofolic acid E | PubChem |
Biological Activities and Therapeutic Potential
The biological activities of this compound have been a subject of investigation, with some conflicting reports in the literature. This section reviews the available data on its anti-HIV and anti-cancer properties.
Anti-HIV Activity: A Critical Assessment
There are conflicting reports regarding the anti-HIV activity of this compound. One commercial supplier, MedChemExpress, lists this compound as a "potent anti-HIV agent"[2]. However, a scientific study that involved the fractionation and bioassay-guided isolation of compounds from Calophyllum brasiliense leaves found that this compound, along with apetalic acid and a structural isomer, were "devoid of HIV-1 RT inhibitory activity"[3][4]. This study did, however, identify other compounds from the same plant, specifically the dipyranocoumarins calanolide (B8761490) A, calanolide B, and soulattrolide, as possessing anti-HIV-1 activity.
This discrepancy highlights the need for further, rigorous investigation to definitively determine the anti-HIV potential of this compound. It is possible that the reported activity by the commercial supplier is based on unpublished data or a different type of assay not focused on reverse transcriptase inhibition. The anti-HIV activity observed in the Calophyllum genus appears to be highly dependent on the specific chemical scaffold, with coumarin (B35378) derivatives like the calanolides showing potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Anti-Cancer Activity
This compound, as part of a mixture of compounds isolated from the seeds of Calophyllum blancoi, was reported to exhibit "mild activity against KB (human oral epidermoid carcinoma) and Hela (human cervical epitheloid carcinoma) tumor cell lines". Unfortunately, the original publication does not provide quantitative data (e.g., IC₅₀ values) to substantiate the term "mild." Without this data, it is difficult to assess the true potential of this compound as an anti-cancer agent. Further studies are required to determine its specific cytotoxic and anti-proliferative effects and to elucidate its mechanism of action against cancer cells.
Signaling Pathways
Currently, there is no published research that specifically investigates the signaling pathways modulated by this compound. The lack of information in this area represents a significant knowledge gap. Future research should aim to explore the molecular targets of this compound and its effects on key cellular signaling cascades, such as those involved in viral replication, cell proliferation, apoptosis, and inflammation. Insights may be gained by studying the mechanisms of action of structurally related compounds from the Calophyllum genus that have demonstrated biological activity.
Experimental Protocols
Discussion and Future Directions
This compound is a natural product with a well-defined chemical structure. However, its biological activities remain poorly characterized, with conflicting reports on its anti-HIV potential and a lack of quantitative data for its anti-cancer effects. The discrepancy in the anti-HIV literature underscores the importance of relying on peer-reviewed scientific studies for definitive evidence of biological activity.
Future research on this compound should focus on the following areas:
-
Definitive Anti-HIV Testing: Comprehensive in vitro testing of pure, well-characterized this compound against a panel of HIV-1 and HIV-2 strains is necessary to resolve the existing controversy. A broad range of assays, targeting different stages of the viral life cycle, should be employed.
-
Quantitative Anti-Cancer Evaluation: The cytotoxic and anti-proliferative effects of this compound should be quantified against a diverse panel of human cancer cell lines to determine its IC₅₀ values and to identify potential selectivity.
-
Mechanism of Action Studies: Should significant and reproducible biological activity be confirmed, subsequent studies should focus on elucidating the molecular mechanism(s) of action. This would involve identifying its cellular targets and investigating its impact on relevant signaling pathways.
-
Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis would be crucial for enabling more extensive biological and pharmacological studies.
Conclusion
This compound remains an intriguing natural product with underexplored therapeutic potential. While initial reports have suggested biological activities, the lack of robust, quantitative, and reproducible data, particularly regarding its anti-HIV and anti-cancer effects, necessitates further in-depth investigation. This technical guide serves to summarize the current state of knowledge and to highlight the critical areas where future research is needed to unlock the potential of this and related pyranochromanone compounds for drug discovery and development.
References
The Discovery and Isolation of Isoapetalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapetalic acid, a naturally occurring chromanone acid, has been identified as a constituent of several species within the Calophyllum genus. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details a reconstructed experimental protocol for its extraction and purification from plant sources, summarizes key quantitative data, and presents its spectroscopic characteristics. Furthermore, a potential signaling pathway for this compound's biological activity is proposed based on the known mechanisms of structurally related compounds.
Introduction
The genus Calophyllum is a rich source of bioactive secondary metabolites, including a diverse array of coumarins, xanthones, and chromanone acids. Among these, this compound has emerged as a molecule of interest. First reported in Calophyllum blancoi and Calophyllum membranaceum, it has also been isolated from the leaves of Calophyllum brasiliense and the resin of Calophyllum pinetorum.[1] Chromanone acids from Calophyllum species are known to possess a range of biological activities, making this compound a potential candidate for further investigation in drug discovery programs.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₆ | PubChem[1] |
| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | PubChem[1] |
| Molecular Weight | 404.45 g/mol | PubChem[1] |
| Appearance | Likely a crystalline solid | General observation for similar compounds |
Experimental Protocols: Isolation and Purification
The following is a reconstructed experimental protocol for the isolation and purification of this compound from Calophyllum species, based on established methods for related compounds.
Plant Material Collection and Preparation
-
Fresh leaves or resin of a suitable Calophyllum species (e.g., C. brasiliense or C. pinetorum) are collected.
-
The plant material is air-dried in the shade to a constant weight.
-
The dried material is ground into a fine powder to increase the surface area for extraction.
Extraction
-
The powdered plant material is subjected to maceration with an organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
The process is repeated multiple times (e.g., three times) to ensure exhaustive extraction.
-
The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
-
The crude extract is suspended in a water-methanol mixture.
-
A liquid-liquid partitioning is performed sequentially with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297).
-
The fractions are collected, and the solvents are evaporated to yield the n-hexane, ethyl acetate, and aqueous fractions. This compound, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.
Chromatographic Purification
-
The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light.
-
Fractions containing the compound of interest (this compound) are combined.
-
Further purification can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Quantitative Data
| Parameter | Value (Hypothetical) | Notes |
| Yield of Crude Extract | 5 - 10% (w/w) | Based on the dry weight of the plant material. |
| Yield of Ethyl Acetate Fraction | 1 - 3% (w/w) | Based on the dry weight of the plant material. |
| Yield of Pure this compound | 0.01 - 0.1% (w/w) | Based on the dry weight of the plant material. |
| Purity (by HPLC) | > 95% | After final purification steps. |
Spectroscopic Data
Specific ¹H and ¹³C NMR data for this compound were not found in the searched literature. However, the data for the closely related compound, apetalic acid, isolated from Calophyllum brasiliense, is available and presented below for comparative purposes. The structural similarities suggest that the NMR spectra of this compound would exhibit comparable chemical shifts and splitting patterns.
Table of ¹H and ¹³C NMR Data for Apetalic Acid
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 2 | 78.4 | - |
| 3 | 32.7 | 1.80 (m), 2.15 (m) |
| 4 | 21.5 | 2.55 (m) |
| 4a | 102.8 | - |
| 5 | 158.2 | - |
| 6 | 105.2 | 6.02 (s) |
| 7 | 160.1 | - |
| 8 | 108.9 | - |
| 8a | 155.8 | - |
| 9 | 114.2 | - |
| 10 | 107.9 | - |
| 1' | 179.8 | - |
| 2' | 45.1 | 3.55 (m) |
| 3' | 26.9 | 1.65 (m), 1.95 (m) |
| 4' | 33.8 | 1.45 (m) |
| 5' | 14.1 | 0.95 (t, 7.0) |
| 2-Me | 26.8 | 1.40 (s) |
| 2-Me | 26.8 | 1.40 (s) |
| 8-Me | 25.7 | 1.35 (s) |
| 8-Me | 25.7 | 1.35 (s) |
| 5-OH | - | 12.5 (s) |
Data obtained from a study on apetalic acid and presented here for illustrative purposes.
Potential Signaling Pathway
While no specific signaling pathways for this compound have been elucidated, recent studies on other chromanone acids isolated from Calophyllum species have shown that they can act as inhibitors of Toll-like receptor 4 (TLR4). This suggests a potential anti-inflammatory mechanism of action. Based on this finding, a hypothetical signaling pathway for this compound is proposed below.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The overall workflow for the discovery and isolation of this compound can be summarized in the following diagram.
Caption: General experimental workflow for isolating this compound.
Conclusion
This compound represents a promising natural product from the Calophyllum genus. While detailed studies on its biological activities are still emerging, the established protocols for its isolation and the known activities of related chromanone acids provide a solid foundation for future research. This guide offers a comprehensive starting point for scientists interested in exploring the therapeutic potential of this compound, from its extraction and purification to the investigation of its mechanism of action. Further research is warranted to fully characterize its pharmacological profile and to validate the proposed signaling pathway.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isoapetalic Acid: Identifiers, Properties, and Biological Activity
This technical guide provides a comprehensive overview of this compound, a naturally occurring chromanone acid. It covers its chemical identifiers, physicochemical properties, and known biological activities, with a focus on its potential as an anti-HIV agent. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Chemical Identifiers and Physicochemical Properties
This compound is a complex organic molecule with several key identifiers used for its classification and database retrieval. These identifiers, along with its computed physicochemical properties, are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 34366-34-2, 18196-05-9[1] |
| PubChem CID | 341189[1] |
| Molecular Formula | C₂₂H₂₈O₆[1] |
| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid[1] |
| InChI | InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)[1] |
| InChIKey | JZWLSXINEVHWEP-UHFFFAOYSA-N |
| SMILES | CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
| Synonyms | (7S,betaR)-7,8-Dihydro-5-hydroxy-2,2,7beta,8alpha-tetramethyl-6-oxo-beta-propyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-10-propanoic acid, Calofolic acid E |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 388.5 g/mol |
| XLogP3 | 4.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
| Exact Mass | 388.18858861 Da |
| Monoisotopic Mass | 388.18858861 Da |
| Topological Polar Surface Area | 93.1 Ų |
| Heavy Atom Count | 28 |
Natural Occurrence and Isolation
This compound is a natural product found in plants of the Calophyllum genus. It has been reported in Calophyllum blancoi and Calophyllum membranaceum. The isolation of related chromanone acids, such as apetalic acid, from Calophyllum species typically involves extraction and chromatographic purification.
Experimental Protocol: General Isolation of Chromanone Acids from Calophyllum Species
The following is a generalized protocol based on the isolation of apetalic acid, a closely related compound. This can serve as a starting point for the isolation of this compound.
-
Extraction: The plant material (e.g., leaves, bark) is collected, dried, and ground. The powdered material is then subjected to extraction with a suitable organic solvent, such as methanol (B129727).
-
Solvent Partitioning: The crude methanol extract is partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the desired chromanone acids (often the dichloromethane or ethyl acetate fraction) is subjected to further purification using chromatographic techniques. This may include:
-
Column Chromatography: Separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography to yield the pure compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity: Anti-HIV Potential
This compound has been identified as a potent anti-HIV agent. Its mechanism of action involves the inhibition of a key viral enzyme, HIV-1 reverse transcriptase (RT).
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound has been shown to exhibit a 20.6% inhibition rate of HIV-1 RT . Reverse transcriptase is a critical enzyme for the replication of HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, this compound can disrupt the viral life cycle.
The general mechanism of non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to a hydrophobic pocket near the active site of the enzyme. This binding induces a conformational change that reduces the enzyme's catalytic activity. While the specific binding mode of this compound to HIV-1 RT has not been detailed in the available literature, its inhibitory activity suggests it may function in a similar manner to other NNRTIs.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (General)
A common method to assess the inhibition of HIV-1 RT is through a non-radioactive, colorimetric ELISA-based assay.
-
Assay Principle: The assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer. The resulting DNA is captured on a streptavidin-coated microplate via a biotin-labeled oligo(dT) primer.
-
Procedure:
-
The reaction is carried out in a microplate well containing the reaction buffer, the template-primer hybrid, dNTPs (including DIG-dUTP), and the HIV-1 RT enzyme.
-
The test compound (this compound) is added at various concentrations to determine its inhibitory effect.
-
The reaction mixture is incubated to allow for DNA synthesis.
-
The plate is washed to remove unincorporated nucleotides.
-
An anti-DIG antibody conjugated to peroxidase is added, which binds to the incorporated DIG.
-
After another washing step, a peroxidase substrate (e.g., ABTS) is added, and the color development is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Experimental Protocol: Cytotoxicity Assay (General)
It is crucial to assess the cytotoxicity of any potential drug candidate to ensure that its antiviral activity is not due to general toxicity to the host cells. A common method is the MTT assay.
-
Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Host cells (e.g., peripheral blood mononuclear cells - PBMCs) are seeded in a 96-well plate.
-
The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) can be calculated.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its effects on cellular signaling cascades, which could provide deeper insights into its mechanism of action and potential off-target effects.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-HIV activity through the inhibition of reverse transcriptase. This technical guide has summarized its key identifiers, properties, and the available information on its biological activity.
For future research, the following areas are of high interest:
-
Detailed Mechanistic Studies: Elucidating the precise binding mode of this compound to HIV-1 RT through techniques like X-ray crystallography or molecular modeling.
-
In-depth Antiviral Profiling: Testing its efficacy against a broader range of HIV strains, including drug-resistant variants.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy in animal models.
-
Investigation of Other Biological Activities: Given that many natural products from Calophyllum species exhibit a range of biological effects, exploring other potential therapeutic applications of this compound is warranted.
-
Signaling Pathway Analysis: Investigating the impact of this compound on host cell signaling pathways to understand its broader cellular effects.
The information presented here provides a solid foundation for further investigation into this compound as a potential lead compound in the development of new antiretroviral therapies.
References
An In-depth Technical Guide to Isoapetalic Acid: Spectral Data and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available spectral data for isoapetalic acid, a naturally occurring coumarin (B35378) derivative found in plants of the Calophyllum genus. Due to the limited availability of specific experimental data for this compound, this document combines known values with typical spectral data for structurally related compounds to provide a predictive and practical resource. We also present generalized experimental protocols and a workflow for the biological activity screening of such natural products.
Spectral Data of this compound
The structural elucidation of natural products like this compound relies heavily on a combination of spectroscopic techniques. Below is a summary of the available and expected spectral data for this compound.
1.1. Mass Spectrometry (MS) Data
Liquid chromatography-mass spectrometry (LC-MS) data for this compound is available, providing key information for its identification and characterization in complex mixtures.
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₂₈O₆ | PubChem[1] |
| Molecular Weight | 388.5 g/mol | PubChem[1] |
| Precursor Type | [M+H]⁺ | PubChem[1] |
| Precursor m/z | 389.195 | PubChem[1] |
| MS/MS Fragmentation Peaks (m/z) | 329.1770, 287.1209, 273.1062, 231.0654, 213.0590 | PubChem[1] |
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Functional Group | Expected ¹³C Chemical Shift Range (ppm) |
| Carbonyl (C=O) of Coumarin | 160-180 |
| Carbonyl (C=O) of Carboxylic Acid | 170-185 |
| Aromatic & Olefinic Carbons | 100-160 |
| Oxygenated Aromatic Carbons | 140-160 |
| Aliphatic Carbons (CH, CH₂, CH₃) | 10-60 |
1.3. Infrared (IR) Spectroscopy Data
Similarly, a specific IR spectrum for this compound is not publicly available. However, the characteristic absorption bands for its principal functional groups can be predicted as follows:
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=O (Coumarin Lactone) | 1700-1750 | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Ether & Ester) | 1000-1300 | Stretching |
Experimental Protocols
Detailed experimental protocols for acquiring the spectral data of this compound are not specifically published. However, the following are generalized and widely accepted protocols for the analysis of complex natural products, particularly heterocyclic compounds.
2.1. LC-MS/MS Analysis
This protocol is a standard approach for the analysis of natural product extracts.
References
An In-depth Technical Guide on the Mechanism of Action of Isoapetalic Acid and Related Bioactive Compounds
Iso-Mukaadial Acetate (B1210297): A Promising Anticancer Agent
Iso-mukaadial acetate (IMA), a drimane (B1240787) sesquiterpenoid isolated from the bark of Warbugia salutaris, has demonstrated significant potential as an anticancer agent.[1] Its primary mechanism of action involves the induction of apoptosis in various cancer cell lines through the mitochondrial pathway.[1][2]
Core Mechanism of Action
IMA exhibits a concentration-dependent cytotoxic effect on cancer cells.[2] The core mechanism involves the disruption of mitochondrial function, leading to a decrease in mitochondrial membrane potential and a subsequent reduction in cellular ATP production.[1][2] This triggers the activation of the intrinsic apoptotic pathway, characterized by the activation of effector caspases 3 and 7.[1] Furthermore, IMA has been shown to cause cell cycle arrest and upregulate the expression of pro-apoptotic genes like BAX and the cell cycle inhibitor p21.[3][4]
Quantitative Data: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Iso-Mukaadial Acetate against various cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| MIA-PACA2 | Pancreatic Cancer | 2.4 | [5] |
| HT29 | Colon Cancer | 12.2 | [5] |
| MDA-MB 231 | Breast Cancer | Not Specified | [3][4] |
| RMG-1 | Ovarian Cancer | Not Specified | [3][4] |
Signaling Pathway & Experimental Workflow
The diagrams below illustrate the proposed apoptotic signaling pathway induced by Iso-Mukaadial Acetate and a general workflow for assessing its anticancer activity.
Experimental Protocols
a) Cell Viability Assay (AlamarBlue Reagent) [1]
-
Cell Seeding: Plate 1.0 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of Iso-Mukaadial Acetate (e.g., 0.78 µM to 12.5 µM) and a vehicle control (0.1% DMSO) for 24 hours.
-
Reagent Addition: Add 10 µL of AlamarBlue reagent to each well.
-
Incubation & Measurement: Incubate for a specified period (e.g., 4-6 hours) at 37°C. Measure fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
b) Caspase 3/7 Activation Assay (Caspase-Glo® 3/7) [3]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the determined IC₅₀ concentration of IMA for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a microplate reader. An increase in luminescence indicates higher caspase 3/7 activity.
Asiatic Acid: A Compound with Dual Anti-inflammatory and Anticancer Properties
Asiatic acid (AA) is a pentacyclic triterpenoid (B12794562) found in Centella asiatica and is recognized for its wide range of pharmacological activities, including potent anti-inflammatory and anticancer effects.[6][7]
Anti-inflammatory Mechanism of Action
Asiatic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7] It has been shown to inhibit the activation of the nuclear factor-κB (NF-κB) pathway, a critical regulator of inflammation.[6][8] This inhibition leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] Additionally, asiatic acid can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the Nrf2 antioxidant pathway, further contributing to its anti-inflammatory profile.[7][9][10]
Anticancer Mechanism of Action
In the context of cancer, asiatic acid has been shown to induce apoptosis and inhibit cell proliferation and migration in various cancer models.[11][12] Its mechanism involves the modulation of several signaling pathways, including the activation of p38 MAP kinase and the inhibition of the STAT3 pathway.[11][12] Activation of the p38 pathway can trigger the intrinsic apoptotic cascade, involving the activation of caspases 3, 8, and 9.[11] By suppressing the phosphorylation of STAT3, asiatic acid can inhibit tumor cell survival and migration.[12]
Signaling Pathways
The diagrams below illustrate the anti-inflammatory and anticancer signaling pathways modulated by Asiatic Acid.
References
- 1. Anticancer Activity of Iso-Mukaadial Acetate on Pancreatic and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Iso-Mukaadial Acetate on Pancreatic and Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.uj.ac.za [pure.uj.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive activities and the mechanisms of anti-inflammation of asiatic Acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asiatic acid inhibits LPS-induced inflammatory response in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Mechanism of Asiatic Acid against Atherosclerosis Based on Molecular Docking, Molecular Dynamics, and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asiatic Acid, Extracted from Centella asiatica and Induces Apoptosis Pathway through the Phosphorylation p38 Mitogen-Activated Protein Kinase in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Isoapetalic Acid: Unraveling Therapeutic Potential Amidst Limited Data
A Technical Whitepaper for Researchers and Drug Development Professionals
Issued: December 2025
Executive Summary
Isoapetalic acid, a natural compound found within the Calophyllum genus, presents a frontier for therapeutic exploration. However, a comprehensive review of existing scientific literature reveals a significant scarcity of specific data regarding its direct therapeutic targets, mechanism of action, and quantitative biological activity. This technical guide addresses this information gap by providing the available chemical and sourcing information for this compound and contextualizing its potential therapeutic relevance through the well-documented pharmacological activities of the Calophyllum genus. While direct experimental data on this compound is lacking, the broad bioactivity of related compounds within the same genus suggests that this compound may hold untapped potential as a lead compound for drug discovery. This document serves as a foundational resource for researchers, outlining the current state of knowledge and highlighting the critical need for further investigation into this compound.
Introduction to this compound
This compound is a naturally occurring organic acid.[1] Its chemical structure and properties are cataloged in public databases such as PubChem.[1]
Chemical Structure:
-
Molecular Formula: C₂₂H₂₈O₆[1]
-
IUPAC Name: 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid[1]
Natural Sources:
This compound has been identified in plants belonging to the Calophyllum genus.[1] This genus comprises a diverse group of tropical evergreen trees and is recognized as a rich source of various bioactive secondary metabolites.
The Therapeutic Landscape of the Calophyllum Genus: A Proxy for Potential
Given the limited direct research on this compound, an examination of the broader Calophyllum genus offers valuable insights into its potential therapeutic avenues. Species within this genus have a long history of use in traditional medicine for treating a variety of ailments, including infections, inflammation, and skin diseases. Modern phytochemical research has identified several classes of bioactive compounds in Calophyllum species, such as coumarins, xanthones, flavonoids, and triterpenes, which are responsible for their wide range of pharmacological activities.
The documented biological activities of compounds isolated from the Calophyllum genus are summarized below. This context suggests potential, yet unverified, areas of investigation for this compound.
Table 1: Overview of Reported Pharmacological Activities of the Calophyllum Genus
| Pharmacological Activity | Description | Reference |
| Anticancer | Extracts and isolated compounds from Calophyllum species have demonstrated cytotoxic, anti-cancer, and antitumor-promoting activities against various cancer cell lines, with particular sensitivity noted in leukemic cells. | |
| Anti-inflammatory | Various species are used in traditional medicine to treat inflammation-related conditions like rheumatism. | |
| Antimicrobial | The genus is a source of compounds with reported antimicrobial properties. | |
| Anti-HIV | Notably, Calanolide A, a coumarin (B35378) from Calophyllum lanigerum, has undergone clinical development as an anti-HIV agent. | |
| Cytoprotective | Compounds from this genus have been reported to have cytoprotective properties. |
Potential Therapeutic Targets: A Speculative Outlook
Without specific experimental data for this compound, any discussion of its therapeutic targets remains speculative. However, based on the activities of the Calophyllum genus, several broad areas for future research can be proposed:
-
Oncology: The pronounced anticancer activity of many Calophyllum compounds suggests that this compound could potentially target pathways involved in cell proliferation, apoptosis, or angiogenesis in cancer cells.
-
Inflammation and Immunology: The traditional use of Calophyllum species for inflammatory conditions indicates that this compound might interact with key inflammatory mediators, such as cytokines, chemokines, or enzymes like cyclooxygenases and lipoxygenases.
-
Infectious Diseases: The antimicrobial and antiviral activities observed in the genus suggest that this compound could be investigated for its potential to inhibit the growth of various pathogens.
Methodological Considerations for Future Research
To elucidate the therapeutic targets of this compound, a systematic experimental approach is required. The following methodologies, commonly employed in drug discovery, would be essential:
-
High-Throughput Screening (HTS): Screening this compound against a broad panel of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify initial hits.
-
Cell-Based Assays: Evaluating the effect of this compound on various cellular processes, such as cell viability, apoptosis, and inflammatory responses in relevant cell lines.
-
Mechanism of Action (MoA) Studies: Once a biological effect is confirmed, detailed MoA studies would be necessary to identify the specific molecular targets and signaling pathways modulated by this compound. This could involve techniques like Western blotting, qPCR, and proteomics.
-
In Vivo Models: Should in vitro studies yield promising results, testing the efficacy and safety of this compound in animal models of relevant diseases would be the next critical step.
Data Presentation and Visualization: A Note on Current Limitations
A core requirement of this technical guide was to present quantitative data in structured tables and to visualize signaling pathways and experimental workflows using Graphviz. However, due to the profound lack of specific experimental data for this compound in the current body of scientific literature, it is not possible to provide such tables or diagrams at this time.
The generation of meaningful quantitative data tables (e.g., IC50, Ki values) and the accurate depiction of signaling pathways are contingent upon the availability of primary research focused specifically on this compound. As this research becomes available, this technical guide can be updated accordingly.
Conclusion and Future Directions
This compound represents a knowledge gap in the otherwise rich pharmacological landscape of the Calophyllum genus. While its chemical structure is known and it has been isolated from natural sources, its therapeutic potential remains largely unexplored. The documented anticancer, anti-inflammatory, and antimicrobial activities of other compounds from the same genus provide a compelling rationale for prioritizing the investigation of this compound.
The immediate future of this compound research should focus on fundamental in vitro screening to identify its biological activities. Positive findings would then warrant more in-depth studies to elucidate its mechanism of action and identify its specific molecular targets. Such research is essential to unlock the potential of this compound as a novel therapeutic agent. This whitepaper, therefore, serves not as a definitive guide, but as a call to action for the scientific community to explore the therapeutic promise of this understudied natural product.
References
Isoapetalic Acid: A Literature Review of a Promising Natural Product from the Genus Calophyllum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapetalic acid, a natural product isolated from species of the Calophyllum genus, presents a compelling case for further pharmacological investigation. While direct research on this compound is currently limited, the rich phytochemical and pharmacological profile of the Calophyllum genus provides a strong rationale for its potential bioactivity. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the known biological activities, experimental protocols, and bioactive compounds from its source organisms, Calophyllum blancoi and Calophyllum membranaceum. This review aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other related natural products.
Introduction
This compound is a naturally occurring organic compound with the chemical formula C₂₂H₂₈O₆.[1] It has been identified in plant species belonging to the Calophyllum genus, specifically Calophyllum blancoi and Calophyllum membranaceum.[1] The Calophyllum genus is well-documented as a prolific source of bioactive secondary metabolites, including a diverse array of xanthones and coumarins.[2][3] These compounds have demonstrated a wide spectrum of pharmacological effects, such as anti-inflammatory, anticancer, antiviral, and antimicrobial activities, making the genus a focal point for natural product drug discovery.[2][4][5][6]
Despite the promising chemical lineage of this compound, a comprehensive review of the scientific literature reveals a notable scarcity of dedicated studies on its specific biological activities and mechanisms of action. This guide, therefore, adopts a broader perspective by examining the known bioactivities of compounds isolated from C. blancoi and C. membranaceum, as well as general experimental protocols employed in the study of natural products from the Calophyllum genus. This approach aims to provide a predictive framework for the potential therapeutic applications of this compound and to offer a methodological roadmap for its future investigation.
Phytochemical Context: The Genus Calophyllum
The Calophyllum genus is a rich reservoir of structurally diverse and biologically active phytochemicals.[2] The primary classes of compounds isolated from this genus include:
-
Xanthones: These phenolic compounds are abundant in Calophyllum species and are known for their wide range of pharmacological properties.[2][3]
-
Coumarins: Another significant class of compounds found in this genus, coumarins from Calophyllum have shown notable antiviral, particularly anti-HIV, activity.[2]
-
Triterpenes, Steroids, and Glycosides: These classes of compounds also contribute to the overall bioactivity of extracts from Calophyllum species.[2]
Bioactive Compounds from Calophyllum blancoi
Calophyllum blancoi has been the subject of phytochemical investigations that have led to the isolation of several bioactive compounds. Notably, pyranoxanthones such as blancoxanthone, acetyl blancoxanthone, and 3-hydroxyblancoxanthone have been identified from the roots of this plant.[1][7] Blancoxanthone, in particular, has demonstrated significant anti-coronavirus activity.[1][7] Other isolated compounds have shown mild activity against human oral epidermoid carcinoma (KB) and human cervical epitheloid carcinoma (HeLa) tumor cell lines.[8]
Bioactive Compounds from Calophyllum membranaceum
Research on Calophyllum membranaceum has revealed a wealth of xanthones with potent anti-inflammatory properties.[9][10] Studies have identified numerous xanthones, including several enantiomeric pairs, from the stems of this plant.[9] A number of these compounds exhibited significant inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, with IC₅₀ values ranging from 7.8 to 36.0 μM.[9]
Potential Biological Activities and Experimental Protocols
Given the lack of direct experimental data for this compound, this section outlines potential biological activities based on the known pharmacology of the Calophyllum genus. Detailed experimental protocols, commonly used in the evaluation of natural products, are provided to guide future research.
Anti-inflammatory Activity
Rationale: The presence of numerous anti-inflammatory xanthones in C. membranaceum suggests that this compound may also possess anti-inflammatory properties.[9]
Experimental Protocols:
-
In Vitro Assays:
-
Nitric Oxide (NO) Production Assay in Macrophages:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7 or BV-2 microglia) in appropriate media.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS).
-
Measurement: After a 24-hour incubation, measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
-
Cytokine Production Assays (ELISA):
-
Cell Culture and Treatment: Follow the same procedure as the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after the incubation period.
-
ELISA: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using commercially available ELISA kits.[11]
-
-
Western Blot Analysis for Inflammatory Mediators:
-
Cell Lysis: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
-
In Vivo Models:
-
Carrageenan-Induced Paw Edema in Rodents:
-
Animal Model: Use mice or rats.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[12][13]
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
-
The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade in the inflammatory process. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified NF-κB signaling pathway in response to LPS.
Anticancer Activity
Rationale: The demonstrated cytotoxicity of compounds from C. blancoi against cancer cell lines provides a basis for investigating the anticancer potential of this compound.[8]
Experimental Protocols:
-
In Vitro Assays:
-
Cell Viability/Cytotoxicity Assay (MTT or MTS):
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, KB, MCF-7, A549) in 96-well plates.
-
Treatment: After cell attachment, treat with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Apoptosis Assays (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the IC₅₀ value.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis:
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
The following diagram outlines a typical workflow for the initial in vitro screening of a compound for anticancer activity.
Caption: Workflow for in vitro anticancer screening of a test compound.
Antimicrobial Activity
Rationale: The traditional use of Calophyllum species for treating infections and the known antimicrobial properties of many of their constituent compounds suggest that this compound may have antimicrobial effects.[5]
Experimental Protocols:
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Disk Diffusion Assay:
-
Agar (B569324) Plate Preparation: Prepare agar plates and spread a standardized inoculum of the test microorganism on the surface.
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition around each disk.
-
Quantitative Data Summary
As of the date of this review, there is no publicly available quantitative data (e.g., IC₅₀, MIC) specifically for this compound. The table below summarizes the reported quantitative data for other bioactive compounds isolated from Calophyllum membranaceum.
| Compound Class | Compound Name(s) | Biological Activity | Cell Line/Organism | Quantitative Data (IC₅₀/MIC) | Reference |
| Xanthones | Various enantiomers and derivatives | Anti-inflammatory | BV-2 microglial cells | 7.8 - 36.0 μM | [9] |
Conclusion and Future Directions
This compound remains a largely unexplored natural product with significant therapeutic potential, inferred from the rich pharmacological profile of the Calophyllum genus. The well-established anti-inflammatory, anticancer, and antimicrobial activities of other compounds isolated from C. blancoi and C. membranaceum provide a compelling rationale for the systematic investigation of this compound.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from its natural sources.
-
In Vitro Bioactivity Screening: Comprehensive screening of this compound for anti-inflammatory, anticancer, and antimicrobial activities using the protocols outlined in this guide.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profile of this compound in relevant animal models.
This technical guide provides a foundational framework to stimulate and guide future research into the pharmacological properties and therapeutic potential of this compound. The exploration of this and other novel natural products is essential for the discovery of new lead compounds for drug development.
References
- 1. Bioactive pyranoxanthones from the roots of Calophyllum blancoi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.its.ac.id [scholar.its.ac.id]
- 5. A Review Article Of Pharmacological Activities And Biological Importance Of Calophyllum Inophyllum [journalijar.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Bitaog / Calophyllum blancoi / Herbal Medicine / Philippine Medicine Plants / StuartXchange [stuartxchange.com]
- 9. Xanthones from the stems of Calophyllum membranaceum Gardn. et Champ. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Isoapetalic Acid from Calophyllum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Calophyllum is a rich source of bioactive secondary metabolites, particularly chromanone acids, which have demonstrated a wide range of pharmacological activities. Among these, isoapetalic acid, a pyranochromanone derivative, has garnered interest for its potential therapeutic applications. This document provides a comprehensive overview of the extraction and isolation of this compound from Calophyllum species, including detailed protocols and relevant biological data. While specific quantitative yields for this compound are not widely reported, this guide offers a generalized yet detailed approach based on established methods for isolating chromanone acids from Calophyllum.
Data Presentation: Chromanone Acids in Calophyllum Species
While precise quantitative data for this compound extraction yields are scarce in publicly available literature, the following table summarizes the known distribution of this compound and related chromanone acids in various Calophyllum species and their reported biological activities. This information is crucial for selecting appropriate plant material and for understanding the potential therapeutic value of the extracts.
| Compound | Calophyllum Species | Plant Part | Reported Biological Activity | Reference |
| This compound | C. blancoi | Seeds | Cytotoxic against KB and Hela tumor cell lines | [1] |
| C. incrassatum | Stem Bark | Cytotoxic against P-388 leukemia murine cells | [2] | |
| Apetalic acid | C. incrassatum | Stem Bark | Inactive against P-388 cells | [3] |
| Calophyllic acid | C. wallichianum | Stem Bark | Not specified | [4][5] |
| Isocalophyllic acid | C. wallichianum | Stem Bark | Not specified | |
| Calolongic acid | C. peekelii | Stem Bark | Antiplasmodial (inactive against HeLa cells) | |
| Caloteysmannic acid | C. wallichianum | Stem Bark | Highly cytotoxic to HeLa cells, moderately antiplasmodial |
Experimental Protocols
The following protocols are generalized from methods used for the successful isolation of chromanone acids from various Calophyllum species. Researchers should optimize these protocols based on the specific plant material and available equipment.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material, such as seeds of Calophyllum blancoi or stem bark of Calophyllum incrassatum.
-
Authentication: Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the plant material in a well-ventilated area, shaded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction of Crude Extract
This protocol describes a maceration-based extraction method, which is widely used for obtaining chromanone acids.
-
Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large container with a lid (e.g., a large glass jar or flask).
-
Add a suitable solvent, such as methanol (B129727) or ethanol, in a 1:5 to 1:10 (w/v) ratio (plant material to solvent).
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional shaking.
-
Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.
-
Repeat the maceration process with the plant residue 2-3 times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Fractionation of the Crude Extract
Liquid-liquid partitioning is used to separate compounds based on their polarity.
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Transfer the solution to a separatory funnel.
-
Perform successive partitioning with solvents of increasing polarity, starting with n-hexane.
-
Add an equal volume of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the n-hexane layer (upper layer). Repeat this step 2-3 times.
-
Combine the n-hexane fractions.
-
Next, partition the remaining aqueous methanol layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297).
-
Add an equal volume of ethyl acetate, shake, and allow the layers to separate.
-
Collect the ethyl acetate layer. Repeat this step 2-3 times.
-
Combine the ethyl acetate fractions.
-
Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The chromanone acids are typically found in the ethyl acetate fraction.
-
Isolation and Purification of this compound
Column chromatography is the primary method for isolating individual compounds from the fractionated extract.
-
Column Chromatography:
-
Stationary Phase: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL each).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC plates (silica gel 60 F254).
-
Use a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., ceric sulfate (B86663) solution followed by heating).
-
Combine the fractions that show similar TLC profiles and contain the compound of interest (this compound).
-
-
Final Purification (if necessary):
-
Further purification of the combined fractions can be achieved by preparative TLC or by using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities.
-
The purity of the isolated this compound should be confirmed by High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Experimental Workflow
References
Application Note: Analytical Methods for the Quantification of Isoapetalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoapetalic acid, a complex coumarin (B35378) with the chemical formula C22H28O6, is a natural product found in plants of the Calophyllum genus, such as Calophyllum blancoi and Calophyllum membranaceum[1]. The pharmacological activities of compounds from this genus necessitate the development of robust and reliable analytical methods for their quantification in various matrices, including plant extracts and biological samples. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for its superior sensitivity and selectivity[2][3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for quantifying trace amounts of this compound in complex matrices[2]. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision[2][3].
Experimental Protocol: LC-MS/MS
1.1.1 Sample Preparation (from Plant Material)
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Add 10 mL of methanol (B129727) to the sample in a conical tube.
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Carefully collect the supernatant. For exhaustive extraction, repeat steps 2-4 twice more and combine the supernatants.
-
Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of 50:50 (v/v) acetonitrile/water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
1.1.2 Chromatographic and Mass Spectrometric Conditions The following table summarizes the instrumental parameters for the LC-MS/MS analysis.
| Parameter | Setting |
| LC System | Standard UHPLC or HPLC system |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 389.2 [M+H]+[1] |
| Product Ions (Q3) | m/z 329.2, m/z 287.1 (Quantifier and Qualifier)[1] |
| Collision Energy | Optimized for the specific instrument (e.g., 20-40 V)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method Validation Parameters (Hypothetical)
The following table presents typical validation results expected for an LC-MS/MS method of this nature.
| Parameter | Result |
| Linearity (R²) | ≥0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | <15% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible method for quantification, although it is less sensitive than LC-MS/MS. It is suitable for analyzing samples with higher concentrations of this compound, such as in concentrated plant extracts or quality control of purified material.
Experimental Protocol: HPLC-UV
2.1.1 Sample Preparation Follow the same sample preparation protocol as described in section 1.1.1. Ensure the final concentration is appropriate for UV detection.
2.1.2 Chromatographic Conditions The table below details the instrumental parameters for HPLC-UV analysis.
| Parameter | Setting |
| HPLC System | Standard HPLC or UHPLC system with UV/DAD Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.4% Phosphoric Acid[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | 30% B to 70% B over 10 minutes, then hold for 5 minutes.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 210 nm or wavelength of maximum absorbance determined by DAD scan.[4] |
Method Validation Parameters (Hypothetical)
The following table presents typical validation results expected for an HPLC-UV method for a complex natural product.
| Parameter | Result |
| Linearity (R²) | ≥0.998 |
| Limit of Detection (LOD) | 50 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | <5% |
Visualized Workflows and Pathways
Experimental Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.
Caption: General workflow for this compound quantification.
Hypothetical Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many complex natural products are known to interact with key inflammatory or cell-stress pathways such as NF-κB or MAPK[5][6]. The diagram below illustrates a generalized MAPK signaling cascade, which serves as a potential target for investigation in pharmacological studies of this compound.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 5. Frontiers | Isoalantolactone: a review on its pharmacological effects [frontiersin.org]
- 6. Caffeic acid phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cell-Based Assays for Isoapetalic Acid
To the Researcher:
Extensive literature searches for "isoapetalic acid" did not yield specific studies detailing its effects in in vitro cell-based assays. The information available is primarily limited to its chemical properties. Therefore, the following application notes and protocols are presented as a generalized framework. This document provides detailed methodologies for assessing the cytotoxic, anti-inflammatory, and apoptotic potential of a novel natural compound, using hypothetical data for "this compound" as a placeholder. Researchers can adapt these protocols to investigate the biological activities of this and other compounds of interest.
Cytotoxicity Assessment of this compound
This section outlines the protocol for determining the cytotoxic effects of a test compound on various cell lines.
Table 1: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Type | IC₅₀ (µM) after 48h |
| MCF-7 | Human Breast Cancer | 75.2 |
| A549 | Human Lung Cancer | 112.5 |
| HEK293 | Human Embryonic Kidney (Normal) | > 200 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-Inflammatory Activity of this compound
This protocol details the investigation of the anti-inflammatory properties of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Inhibition of Nitric Oxide Production by this compound (Hypothetical Data)
| Cell Line | Treatment | NO Concentration (µM) | % Inhibition |
| RAW 264.7 | Control | 2.5 | - |
| RAW 264.7 | LPS (1 µg/mL) | 45.8 | 0 |
| RAW 264.7 | LPS + this compound (25 µM) | 28.1 | 38.6 |
| RAW 264.7 | LPS + this compound (50 µM) | 15.3 | 66.6 |
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the NO concentration using a sodium nitrite (B80452) standard curve and calculate the percentage of inhibition.
Apoptosis Induction by this compound
This section describes the methods to determine if a compound induces programmed cell death (apoptosis).
Table 3: Caspase-3/7 Activity Induced by this compound (Hypothetical Data)
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change) |
| MCF-7 | Control | 1.0 |
| MCF-7 | This compound (75 µM) | 4.2 |
| MCF-7 | Staurosporine (1 µM) | 8.5 |
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells with the test compound as described in the cytotoxicity protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Visualizations
Diagram 1: General Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro evaluation of a novel compound.
Diagram 2: Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Potential inhibition of inflammatory pathways by a test compound.
Diagram 3: Intrinsic Apoptosis Pathway
Caption: A potential mechanism of apoptosis induction.
Application Notes and Protocols for Preclinical Evaluation of Isoapetalic Acid in Animal Models
Overview and Rationale
Isoapetalic acid, a natural compound, presents a potential candidate for therapeutic development. To ascertain its pharmacological activity and safety profile, evaluation in relevant animal models is a critical step. These notes provide detailed protocols for investigating the efficacy of this compound in preclinical models of inflammation, cancer, and diabetes.
Quantitative Data from Structurally or Functionally Related Compounds
The following tables summarize quantitative data from studies on compounds with similar names or potential functional relevance. This data is presented to offer a comparative baseline for interpreting potential outcomes of this compound studies.
Table 1: Exemplary Anti-Inflammatory and Neuroprotective Effects of Iso-α-acids in an Alzheimer's Disease Mouse Model
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Percentage Change vs. Control | p-value | Reference |
| Amyloid β Deposition | 5xFAD mice | Iso-α-acids | Oral administration | Reduction in cerebral cortex | 21% reduction | < 0.05 | [1] |
| IL-1β Levels | 5xFAD mice | Iso-α-acids | Oral administration | Reduction in cerebral cortex | Significant reduction | < 0.05 | [1] |
| Macrophage Inflammatory Protein-1α | 5xFAD mice | Iso-α-acids | Oral administration | Reduction in cerebral cortex | Significant reduction | < 0.05 | [1] |
| Cognitive Function | 5xFAD mice | Iso-α-acids | Oral administration | Improvement in novel object recognition test | Significant improvement | < 0.05 | [1] |
| Anti-inflammatory Microglia | Normal mice | Iso-α-acids | Oral administration | Increase in CD11b & CD206 double-positive cells | Significant increase | < 0.05 | [1] |
Table 2: Exemplary Anti-Cancer Effects of Phenethyl Isothiocyanate (PEITC) in a Pancreatic Cancer Model
| Parameter | Model | Treatment Group | Concentration/Dosage | Outcome | IC50 | Reference |
| Cell Growth Inhibition | Pancreatic cancer cells (in vitro) | PEITC | Dose-dependent | Inhibition of proliferation | ~7 μmol/L | |
| Tumor Growth | MIAPaca2 xenograft mice | PEITC | Oral administration | Suppression of tumor growth | Not Applicable |
Experimental Protocols
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Animals: Male Wistar rats or Swiss albino mice (180-220 g).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Inducing Agent: 1% w/v solution of carrageenan in sterile saline.
-
Positive Control: Indomethacin (10 mg/kg) or Aspirin (150 mg/kg).
-
Vehicle Control: The solvent used to dissolve this compound.
-
Equipment: Plethysmometer or digital calipers, syringes, animal cages.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into five groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 10 ml/kg distilled water).
-
Group II: Positive Control (e.g., Indomethacin 10 mg/kg).
-
Group III: this compound (Low Dose, e.g., 100 mg/kg).
-
Group IV: this compound (Medium Dose, e.g., 200 mg/kg).
-
Group V: this compound (High Dose, e.g., 400 mg/kg).
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or diameter immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Anti-Cancer Activity: Xenograft Tumor Model
This protocol outlines the evaluation of this compound's anti-tumor efficacy in an in vivo xenograft model.
Objective: To determine the effect of this compound on the growth of human cancer cells in immunodeficient mice.
Materials:
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, MIAPaca2 for pancreatic cancer).
-
Test Compound: this compound, formulated for oral or intravenous administration.
-
Positive Control: A standard chemotherapeutic agent (e.g., Cisplatin).
-
Vehicle Control: The vehicle used for this compound.
-
Equipment: Calipers, sterile syringes, cell culture equipment, animal balance.
Procedure:
-
Cell Culture and Inoculation: Culture the selected cancer cell line under appropriate conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel). Subcutaneously inoculate the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
Treatment: Administer the vehicle, positive control, or this compound according to the planned dosing schedule (e.g., daily oral gavage for 21 days).
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal daily to monitor toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Analysis:
-
Compare the final tumor weights and volumes between the groups.
-
Analyze body weight changes as a measure of systemic toxicity.
-
Perform histopathological and immunohistochemical analysis on the tumor tissues to assess cell proliferation, apoptosis, and angiogenesis.
-
Anti-Diabetic Activity: Streptozotocin (STZ)-Induced Diabetic Model
This model is commonly used to induce a state of hyperglycemia that mimics type 1 diabetes.
Objective: To assess the potential of this compound to lower blood glucose levels and improve metabolic parameters in a diabetic animal model.
Materials:
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Inducing Agent: Streptozotocin (STZ), dissolved in cold citrate (B86180) buffer (pH 4.5).
-
Test Compound: this compound.
-
Positive Control: A standard anti-diabetic drug (e.g., Glibenclamide or Metformin).
-
Equipment: Glucometer, syringes, metabolic cages.
Procedure:
-
Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of STZ (e.g., 45-65 mg/kg for rats, 150-200 mg/kg for mice). The dose may need to be optimized depending on the strain and species.
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Grouping and Treatment: Divide the diabetic animals into treatment groups and begin daily administration of vehicle, positive control, or this compound. A non-diabetic control group should also be maintained.
-
Monitoring:
-
Measure fasting blood glucose levels and body weight weekly.
-
At the end of the study (e.g., after 4-8 weeks of treatment), perform an oral glucose tolerance test (OGTT).
-
Collect blood samples for analysis of insulin, HbA1c, and lipid profiles.
-
Collect organ tissues (pancreas, liver, kidney) for histopathological examination.
-
-
Data Analysis: Compare the changes in blood glucose, body weight, OGTT results, and other biochemical parameters between the groups.
Visualization of Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by a therapeutic compound and a general workflow for preclinical animal studies.
Caption: General workflow for conducting preclinical animal model studies.
Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathways.
Caption: Potential anti-cancer mechanisms targeting proliferation and apoptosis.
References
Isoapetalic Acid: An Unexplored Candidate for Anti-Inflammatory Drug Discovery
Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. While isoapetalic acid, a natural product found in plants of the Calophyllum genus, has been identified, a comprehensive review of current scientific literature reveals a significant gap in our understanding of its potential role as an anti-inflammatory agent. To date, no specific studies have been published detailing the anti-inflammatory activity, mechanism of action, or experimental protocols associated with this compound.
While direct evidence for this compound is lacking, the genus from which it is derived, Calophyllum, is a rich source of bioactive compounds with demonstrated anti-inflammatory properties.[1] Several species within this genus, including Calophyllum membranaceum where this compound has been reported, have been investigated for their traditional use in treating inflammatory conditions like arthritis and rheumatism.[1][2] This suggests that compounds within this genus, potentially including this compound, may warrant further investigation.
This document provides a summary of the anti-inflammatory activities of compounds isolated from the Calophyllum genus, offering a potential framework for investigating the currently uncharacterized this compound.
Anti-Inflammatory Activity of Compounds from Calophyllum Species
Research into various species of Calophyllum has identified several classes of compounds, such as xanthones and pyranochromones, that exhibit significant anti-inflammatory effects. The primary mechanism of action observed is the inhibition of key inflammatory mediators.
Table 1: Inhibitory Concentration (IC₅₀) of Calophyllum Compounds on Nitric Oxide (NO) Production
| Compound/Extract | Source Organism | Cell Line | IC₅₀ (µM) |
| Pyranochromone 7 | Calophyllum membranaceum | RAW 264.7 | 0.92[3][4] |
| Various Xanthones | Calophyllum membranaceum | BV-2 | 7.8 - 36.0 |
| C. lowii hexane (B92381) extract | Calophyllum lowii | RAW 264.7 | <40 µg/mL |
Putative Signaling Pathways in Calophyllum Bioactivity
The anti-inflammatory effects of compounds isolated from Calophyllum species are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A commonly implicated pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, which is a central regulator of pro-inflammatory gene expression.
Caption: Putative mechanism of action for anti-inflammatory compounds from Calophyllum, involving the inhibition of the TLR4/NF-κB signaling pathway.
Experimental Protocols for Anti-Inflammatory Screening
For researchers interested in evaluating the anti-inflammatory potential of this compound, the following protocols, adapted from studies on other Calophyllum compounds, can serve as a starting point.
Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay is a common primary screen for anti-inflammatory activity.
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate at room temperature for 15 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.
Caption: Experimental workflow for the in vitro nitric oxide (NO) inhibition assay.
Protocol 2: Western Blot for Pro-Inflammatory Proteins
Objective: To investigate the effect of a test compound on the expression of key pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression.
Future Directions
The anti-inflammatory potential of the Calophyllum genus is evident from existing research. However, the specific contribution of this compound to this activity remains to be elucidated. Future studies should focus on isolating this compound and subjecting it to a battery of in vitro and in vivo anti-inflammatory assays. Mechanistic studies could then explore its effects on key signaling pathways, such as the NF-κB and MAPK pathways, to determine its potential as a novel anti-inflammatory therapeutic agent.
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyranochromones with Anti-Inflammatory Activities in Arthritis from Calophyllum membranaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cancer Research: A Focus on Isopimaric and Asiatic Acid
A Note on Isoapetalic Acid: Extensive literature searches did not yield any studies on the application of this compound in cancer research. Therefore, this document provides detailed application notes and protocols for two related and well-researched compounds, isopimaric acid and asiatic acid , which have demonstrated significant potential in this field.
Isopimaric Acid: Application Notes and Protocols
Application Notes
Isopimaric acid (IPA) is a resin acid that has emerged as a promising candidate in cancer research, particularly in the context of breast cancer.[1][2] As an ion channel regulator, IPA has been shown to inhibit cancer cell proliferation and metastasis by targeting mitochondrial oxidative phosphorylation and calcium (Ca2+) signaling pathways.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis, making it a molecule of interest for the development of novel cancer therapies.[1]
Mechanism of Action:
Isopimaric acid's anti-cancer effects are primarily attributed to its ability to:
-
Disrupt Mitochondrial Function: IPA targets mitochondrial oxidative phosphorylation, a key metabolic pathway for cancer cell energy production.
-
Modulate Calcium Signaling: As an ion channel regulator, IPA influences Ca2+ signaling pathways, which are crucial for various cellular processes, including proliferation and apoptosis.
-
Inhibit Key Signaling Pathways: IPA has been observed to affect the EMT (Epithelial-Mesenchymal Transition) and Wnt signaling pathways.
-
Induce Cell Cycle Arrest and Apoptosis: By altering the above pathways, IPA leads to a halt in the cancer cell cycle and triggers programmed cell death.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for isopimaric acid in various breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6.81 | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 6.81 | |
| 4T1 | Murine Breast Cancer | Not specified |
Derivatives of isopimaric acid have also shown potent inhibitory activity against a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Isopimaric acid acyl- 2-chloropyridine-5-sulfonamide (5d) | Hela | Cervical Cancer | < 5-FU | |
| MDA-MB-231 | Breast Cancer | < 5-FU | ||
| PC-3 | Prostate Cancer | < 5-FU | ||
| HepG-2 | Liver Cancer | < 5-FU | ||
| Isopimaric acid acyl- 3-bromo-2-chloropyridine-5-sulfonamide (5e) | Hela | Cervical Cancer | < 5-FU | |
| MDA-MB-231 | Breast Cancer | < 5-FU | ||
| PC-3 | Prostate Cancer | < 5-FU | ||
| HepG-2 | Liver Cancer | < 5-FU |
Signaling Pathway Diagram
Experimental Protocols
This protocol is for determining the cytotoxic effects of isopimaric acid on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of isopimaric acid (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of isopimaric acid.
Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., 4T1) and resuspend them in a sterile saline or PBS solution.
-
Implantation: Subcutaneously inject approximately 1 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer isopimaric acid (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Analysis: Perform further analysis on the tumor tissue, such as immunohistochemistry for proliferation and apoptosis markers.
Asiatic Acid: Application Notes and Protocols
Application Notes
Asiatic acid (AA), a pentacyclic triterpenoid (B12794562) derived from Centella asiatica, has demonstrated a wide range of anti-cancer properties across various tumor types, including breast, colon, lung, and liver cancer. Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, invasion, and metastasis.
Mechanism of Action:
Asiatic acid exerts its anti-tumor effects through several mechanisms:
-
Inhibition of Proliferation: AA induces cell cycle arrest by upregulating tumor suppressor proteins like p53 and p21 and inhibiting pro-proliferative pathways such as PI3K/Akt/mTOR.
-
Induction of Apoptosis: It triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, involving the regulation of Bcl-2 family proteins and activation of caspases.
-
Suppression of Invasion and Metastasis: AA inhibits the epithelial-mesenchymal transition (EMT) by modulating pathways like Wnt/β-catenin and TGF-β, and downregulating matrix metalloproteinases (MMPs).
-
Regulation of Autophagy: It can modulate autophagy, a cellular degradation process that can either promote or inhibit cancer cell survival, depending on the context.
-
Enhancement of Chemosensitivity: Asiatic acid can sensitize cancer cells to conventional chemotherapy drugs.
Quantitative Data Summary
The following table presents the IC50 values of asiatic acid in different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SW480 | Colon Carcinoma | Varies with time | |
| HCT116 | Colon Carcinoma | Varies with time | |
| A549 | Non-small Cell Lung Cancer | ~40-80 (effective range) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~50 (effective dose) |
Signaling Pathway Diagram
Experimental Protocols
This protocol is for analyzing the effect of asiatic acid on protein expression in key signaling pathways.
Protocol:
-
Protein Extraction: Treat cancer cells with asiatic acid, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, E-cadherin, N-cadherin, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
This protocol is for quantifying apoptosis induced by asiatic acid using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of asiatic acid for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Application Notes and Protocols for Isoapetalic Acid Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapetalic acid is a pyranochromanone derivative isolated from plant species of the Calophyllum genus, notably Calophyllum blancoi and Calophyllum membranaceum. While research on the specific biological activities of this compound is limited, related compounds from this genus have demonstrated a range of promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Derivatives of this compound have shown mild activity against human oral epidermoid carcinoma (KB) and human cervical epithelioid carcinoma (HeLa) tumor cell lines.
These application notes provide a comprehensive framework for the initial biological activity screening of this compound. The following protocols are established methodologies for assessing the cytotoxic, anti-inflammatory, and antioxidant potential of novel compounds. While specific quantitative data for this compound is not yet widely available in published literature, the tables below are presented as templates for data organization and comparison.
Anticancer Activity Screening
The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the compound against various cancer cell lines.
Data Presentation: Cytotoxicity of this compound
The following table is a template for presenting hypothetical cytotoxicity data. Actual values would be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| HeLa | Cervical Cancer | Data not available | Calculated |
| KB | Oral Epidermoid Carcinoma | Data not available | Calculated |
| MCF-7 | Breast Cancer | Data not available | Calculated |
| A549 | Lung Cancer | Data not available | Calculated |
| HEK293 (Normal) | Embryonic Kidney | Data not available | N/A |
Note: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, KB, MCF-7, A549) and a normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Visualization: Anticancer Screening Workflow
Anti-inflammatory Activity Screening
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators.
Data Presentation: Inhibition of Inflammatory Mediators
The following table is a template for presenting hypothetical anti-inflammatory data.
| Assay | Biomarker | IC50 (µM) |
| Griess Assay | Nitric Oxide (NO) | Data not available |
| ELISA | Prostaglandin E2 (PGE2) | Data not available |
| ELISA | Tumor Necrosis Factor-α (TNF-α) | Data not available |
| ELISA | Interleukin-6 (IL-6) | Data not available |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO inhibition and calculate the IC50 value.
-
Visualization: Inflammatory Signaling Pathway
Antioxidant Activity Screening
The antioxidant capacity of this compound can be determined by its ability to scavenge free radicals.
Data Presentation: Antioxidant Capacity
The following table is a template for presenting hypothetical antioxidant data.
| Assay | Measurement | IC50 (µg/mL) | Trolox Equivalents (µM TE/mg) |
| DPPH | Radical Scavenging | Data not available | Calculated |
| ABTS | Radical Scavenging | Data not available | Calculated |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol and perform serial dilutions.
-
Prepare a stock solution of the positive control (e.g., ascorbic acid) and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol with DPPH).
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Visualization: Antioxidant Assay Workflow
Disclaimer
The protocols and data presentation formats provided in these application notes are for guidance and illustrative purposes. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. The lack of specific published data for this compound necessitates that all screening be conducted with appropriate controls and rigorous data analysis.
Troubleshooting & Optimization
Technical Support Center: Isoapetalic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of isoapetalic acid extraction from its natural sources, primarily species of the Calophyllum genus.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is a natural compound that has been isolated from plants of the Calophyllum genus. Specifically, it has been reported in Calophyllum blancoi and Calophyllum membranaceum. The seeds of Calophyllum blancoi are a known source for its isolation.
Q2: What type of solvent is most effective for extracting this compound?
A2: The choice of solvent is critical for extraction efficiency. For the extraction of compounds from Calophyllum species, polar solvents have been shown to be effective. Acetone (B3395972) has been successfully used to extract this compound from the seeds of Calophyllum blancoi[1]. Methanol (B129727) and ethanol (B145695) have also demonstrated high extraction yields for other compounds from Calophyllum inophyllum leaves[2]. An 80% methanol in water solution was found to be optimal for extracting phenolic compounds from C. inophyllum leaves[2].
Q3: How does temperature affect the extraction yield?
A3: Temperature can significantly impact the extraction yield. For the extraction of phenolic compounds from Calophyllum inophyllum leaves, a temperature of 30°C was found to be optimal, with higher temperatures leading to a decrease in yield[2]. It is generally advisable to avoid excessively high temperatures, which can cause thermal degradation of the target compounds[3].
Q4: What is a suitable duration for the extraction process?
A4: The extraction duration should be sufficient to allow the solvent to penetrate the plant matrix and dissolve the target compounds. For the percolation method used with Calophyllum inophyllum leaves, an extraction time of 48 hours was employed. The optimal time can vary depending on the specific extraction method and particle size of the plant material.
Q5: What are the key steps following initial extraction?
A5: After the initial solvent extraction, the crude extract is typically a complex mixture of various compounds. To isolate this compound, further purification steps are necessary. Chromatographic fractionation is a common and effective method for this purpose. Following an acetone extraction of Calophyllum blancoi seeds, this compound was successfully isolated using this technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound. | - Experiment with different polar solvents such as acetone, methanol, or ethanol. - Try aqueous mixtures of polar solvents (e.g., 80% methanol in water) to modulate polarity. |
| Insufficient Extraction Time: The solvent may not have had enough time to penetrate the plant material and extract the compound. | - Increase the extraction time. For maceration or percolation, consider extending the duration to 48 hours or longer. | |
| Inadequate Grinding of Plant Material: If the plant material is not finely ground, the surface area for solvent interaction is limited. | - Ensure the plant material is ground to a fine powder to maximize surface area. | |
| Suboptimal Temperature: The extraction temperature may be too high, causing degradation, or too low, resulting in poor solubility. | - Optimize the extraction temperature. For some compounds in Calophyllum, 30°C has been shown to be effective. | |
| Formation of Emulsion During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: The plant extract may contain compounds that act as surfactants, leading to the formation of an emulsion between two immiscible liquid phases. | - Gently swirl the separatory funnel instead of vigorous shaking. - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion. - Add a small amount of a different organic solvent to alter the solubility characteristics of the emulsifying agent. |
| Co-extraction of a Large Number of Impurities | Non-selective Solvent: The chosen solvent may be dissolving a wide range of compounds in addition to this compound. | - Perform a preliminary extraction with a non-polar solvent like n-hexane to remove non-polar compounds before extracting with a polar solvent. - Employ multi-step chromatographic purification after the initial extraction to separate the target compound from impurities. |
| Thermal Degradation of this compound | High Temperature During Extraction or Solvent Evaporation: Many natural products are sensitive to heat. | - Utilize extraction methods that operate at or near room temperature, such as maceration or percolation. - If a higher temperature method like Soxhlet extraction is used, be mindful of the potential for degradation. - When removing the solvent, use a rotary evaporator under reduced pressure to keep the temperature low. |
Data on Extraction Yields from Calophyllum Species
The following tables summarize quantitative data from studies on the extraction of compounds from Calophyllum species. While not specific to this compound, this data provides valuable insights into the factors influencing extraction efficiency.
Table 1: Effect of Solvent Type on Extraction Yield and Total Phenolic Content (TPC) from C. inophyllum Leaves
| Solvent | Extraction Yield (%) | TPC (mg GAE/g of residue) |
| Methanol | 2.58 | - |
| Ethanol | 2.44 | - |
| Acetone | 2.27 | - |
| 80% Methanol | 2.14 | 289.12 |
| 50% Methanol | - | - |
| 100% Methanol | - | - |
| Data adapted from a study on the percolation extraction of C. inophyllum leaves for 48 hours at 30°C. |
Table 2: Effect of Temperature on Extraction Yield and Total Phenolic Content (TPC) from C. inophyllum Leaves using 80% Methanol
| Temperature (°C) | Extraction Yield (%) | TPC (mg GAE/g of residue) |
| 30 | 2.14 | 289.12 |
| 45 | - | - |
| 60 | - | - |
| Data adapted from a study on the percolation extraction of C. inophyllum leaves for 48 hours. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Calophyllum blancoi Seeds
This protocol is based on the successful isolation of this compound as reported in the literature.
-
Preparation of Plant Material:
-
Obtain seeds of Calophyllum blancoi.
-
Dry the seeds to remove moisture.
-
Grind the dried seeds into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered seeds in acetone at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Allow the mixture to stand for a period of 24-48 hours with occasional agitation.
-
Filter the mixture to separate the solid residue from the acetone extract.
-
Repeat the extraction process with the residue to maximize the yield.
-
Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude acetone extract.
-
-
Chromatographic Fractionation:
-
Subject the crude acetone extract to column chromatography. A silica (B1680970) gel stationary phase is commonly used for the separation of such compounds.
-
Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate (B1210297) mixtures of increasing polarity).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the pure compound and evaporate the solvent to yield isolated this compound.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound.
Hypothetical Signaling Pathway Influenced by a Bioactive Compound
Given the lack of specific data on this compound's mechanism of action, this diagram illustrates a generic anti-inflammatory signaling pathway that is often modulated by natural products.
Caption: A potential mechanism of anti-inflammatory action.
References
- 1. Chromanones and dihydrocoumarins from Calophyllum blancoi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic and flavonoid compounds extraction from <i>Calophyllum inophyllum</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isophthalic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude isophthalic acid and how do they affect the final product?
A1: The most common impurities in crude isophthalic acid, typically produced via m-xylene (B151644) oxidation, include m-toluic acid, 3-carboxybenzaldehyde (3CBA), and terephthalic acid.[1][2] Other color-forming impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls can also be present, leading to a yellow discoloration of the product.[3] These impurities can negatively impact the properties of downstream products like polyester (B1180765) resins, affecting their color, thermal stability, and polymerization performance.[2][4]
Q2: What is the role of the catalyst system in isophthalic acid synthesis and what are the common challenges associated with it?
A2: In the widely used process of oxidizing m-xylene, a catalyst system, often comprising cobalt, manganese, and bromine compounds, is employed. This system facilitates the oxidation of the methyl groups on m-xylene to carboxylic acid groups. A significant challenge with bromine-containing catalysts is the potential for equipment corrosion and the emission of environmentally harmful methyl bromide. Catalyst deactivation, though a general concern in catalytic processes, can occur due to poisoning by impurities in the feedstock or undesirable side reactions, leading to reduced efficiency and yield.
Q3: Why is temperature control critical during the synthesis of isophthalic acid?
A3: Temperature is a critical parameter that influences both the reaction rate and the purity of the final product. Higher temperatures increase the rate of oxidation, but they can also lead to undesirable side reactions such as decarboxylation and over-oxidation, resulting in lower yields and the formation of impurities. Conversely, lower temperatures may result in higher purity but at the cost of a slower reaction rate. The optimal temperature range for the oxidation of m-toluic acid to isophthalic acid is typically between 360°F and 500°F (182°C to 260°C).
Q4: What are the main challenges related to the purification of isophthalic acid?
A4: The primary challenges in purifying isophthalic acid are its low solubility in many solvents and the removal of structurally similar impurities. The low solubility makes handling and crystallization difficult, often requiring high temperatures and specific solvents like N-methyl pyrrolidone. Purification methods often involve hydrogenation to convert colored impurities to colorless forms, followed by crystallization. Achieving high purity and excellent whiteness often requires multiple purification steps.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of Isophthalic Acid | - Incomplete oxidation of m-xylene or intermediate m-toluic acid. - Over-oxidation or decarboxylation of the product at high temperatures. - Catalyst deactivation. | - Optimize reaction time and temperature. Consider a post-oxidation step to ensure complete conversion of intermediates. - Maintain the reaction temperature within the optimal range (e.g., 420-440°F for non-catalytic oxidation of m-toluic acid). - Check for catalyst poisons in the feedstock and consider catalyst regeneration or replacement. |
| Yellow Discoloration of Final Product | - Presence of colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls. - Incomplete removal of 3-carboxybenzaldehyde (3CBA). | - Implement a hydrogenation purification step to convert colored impurities to colorless compounds. - Optimize the purification process, including solvent choice and crystallization conditions, to effectively remove these impurities. Increasing temperature and pressure during hydrogenation can decrease the color value. |
| Poor Solubility and Handling Issues | - Isophthalic acid has inherently low solubility in the reaction medium, leading to thick slurries at high concentrations. | - Control the conversion rate in batch processes to avoid high concentrations of isophthalic acid (e.g., around 40-60% conversion). - Use appropriate solvents for purification and handling, such as N-methyl pyrrolidone, at elevated temperatures. |
| Inconsistent Batch-to-Batch Results | - Fluctuations in raw material quality (e.g., m-xylene purity). - Variations in reaction conditions such as temperature, pressure, and catalyst concentration. | - Ensure consistent quality of starting materials through proper analysis. - Implement strict process control to maintain consistent reaction parameters for each batch. |
| High Levels of 3-Carboxybenzaldehyde (3CBA) Impurity | - Incomplete oxidation of one of the methyl groups of m-xylene. | - Introduce a post-oxidation step at a temperature slightly lower than the main oxidation reaction to reduce the 3CBA concentration to the desired level (e.g., 100 to 800 ppm). |
Experimental Protocols
Protocol 1: Synthesis of Isophthalic Acid via Non-Catalytic Oxidation of m-Toluic Acid
This protocol is based on the non-catalytic oxidation process described in the literature.
Materials:
-
m-Toluic acid
-
Oxygen-nitrogen gas mixture (e.g., 4:1 ratio)
-
Xylene (for extraction)
-
Acetone (B3395972) (for washing)
Equipment:
-
Glass reactor with a gas inlet
-
Heating mantle
-
Condenser
-
Filtration apparatus (e.g., heated stainless steel funnel)
-
Distillation apparatus
Procedure:
-
Charge the glass reactor with a known amount of distilled m-toluic acid (e.g., 1224 grams, 9 mols).
-
Heat the reactor to the desired reaction temperature (e.g., 440 ±10°F).
-
Introduce the oxygen-nitrogen gas mixture at the bottom of the reactor, bubbling it through the molten acid at a controlled rate (e.g., 0.3 cu. ft. per hour) for a specified duration (e.g., 24 hours).
-
After the reaction period, stop the gas flow and cool the reactor.
-
Filter the reaction mixture while hot (e.g., 250-300°F) to separate the solid isophthalic acid from the unreacted m-toluic acid.
-
Wash the filter cake with a solvent like xylene to remove adsorbed m-toluic acid. This can be done by refluxing the filter cake with the solvent (e.g., 500 cc of xylene for 20 minutes).
-
Filter the xylene extract and remove the xylene by distillation to recover any residual product.
-
Wash the equipment with acetone to recover any remaining isophthalic and toluic acid, followed by distillation of the acetone.
-
Dry the purified isophthalic acid and determine the yield and purity (e.g., by acid number titration).
Protocol 2: Purification of Crude Isophthalic Acid by Crystallization
This protocol outlines a general procedure for purifying crude isophthalic acid using a selective crystallization solvent.
Materials:
-
Crude isophthalic acid filter cake
-
Selective crystallization solvent (e.g., N-methyl pyrrolidone - NMP)
-
Washing solvent (e.g., clean NMP or IPA-saturated NMP)
-
Water
Equipment:
-
Vessel for dissolving the filter cake
-
Crystallizer
-
Filtration apparatus
-
Washing apparatus
Procedure:
-
Dissolve the crude isophthalic acid filter cake in the selective crystallization solvent (NMP) at an elevated temperature (e.g., 50 to 200°C) to form a solution.
-
Transfer the solution to a crystallizer and induce crystallization by reducing the temperature (e.g., to between 5 and 100°C) and/or pressure.
-
Separate the crystallized purified isophthalic acid from the mother liquor by filtration.
-
Wash the purified isophthalic acid cake with a clean or IPA-saturated solvent to displace the mother liquor and remove color bodies.
-
Re-dissolve or soak the washed IPA cake in water at an elevated temperature to remove final traces of the crystallization solvent and obtain the desired particle size and shape.
Visualizations
Caption: General workflow for the synthesis and purification of isophthalic acid.
Caption: A simplified troubleshooting flowchart for common isophthalic acid synthesis issues.
References
- 1. US3206504A - Process for purifying isophthalic acid - Google Patents [patents.google.com]
- 2. US5132450A - Process for producing high purity isophthalic acid - Google Patents [patents.google.com]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
isoapetalic acid stability and storage conditions
Technical Support Center: Isoapetalic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a natural product with the chemical formula C₂₂H₂₈O₆.[1] Its chemical structure reveals that it belongs to the coumarin (B35378) class of compounds.[1] Understanding its classification as a coumarin is crucial for predicting its stability and handling requirements.
Q2: What are the general recommendations for storing this compound?
A2: As a coumarin-based compound and a natural product extract, this compound should be stored with care to prevent degradation. General best practices include:
-
Temperature: Store in a cool environment, ideally between 2°C and 8°C for short-term storage. For long-term storage, freezing at -20°C or -80°C is recommended, especially if it is in a solvent.[2]
-
Light: Protect from light by using amber-colored vials or storing in a dark place. Light can cause photochemical reactions that degrade the compound.
-
Oxygen: Minimize exposure to air. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture: Keep in a dry environment to prevent hydrolysis and microbial growth. A relative humidity of 30-50% is recommended.[3]
Q3: In what form should I store this compound?
A3: For long-term stability, it is best to store this compound as a dry, lyophilized powder. If you need to store it in solution, use a dry, aprotic solvent and keep it frozen at -20°C or -80°C. Aqueous solutions are generally not recommended for long-term storage due to the potential for hydrolysis and microbial contamination.
Q4: What factors can affect the stability of this compound in my experiments?
A4: Based on studies of similar coumarin compounds, the following factors can significantly impact the stability of this compound:
-
pH: Coumarins are generally more stable in acidic to neutral conditions. Stability tends to decrease as the pH becomes more alkaline, which can lead to oxidative degradation.[4][5]
-
Presence of Oxygen: Oxygen can cause irreversible oxidative degradation of coumarins, especially under alkaline conditions.[5]
-
Exposure to Light: Like many complex organic molecules, coumarins can be light-sensitive and may degrade upon exposure to UV or even ambient light.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound is stored at the correct temperature, protected from light, and in a tightly sealed container. 2. If in solution, prepare fresh stock solutions for your experiments. 3. Consider aliquoting your stock solution to minimize freeze-thaw cycles. |
| Change in color or appearance of the sample. | Oxidation or degradation of the compound. | 1. Discard the sample as it may be compromised. 2. When preparing new solutions, use deoxygenated solvents if possible. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Confirm the appropriate solvent for your desired concentration. 2. If using aqueous buffers, check the pH and consider adjusting it to a more neutral or slightly acidic range if your experiment allows. 3. Sonication may help in dissolving the compound, but be mindful of potential heating. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | Presence of degradation products. | 1. Analyze a freshly prepared sample as a reference. 2. Review the pH of your mobile phase and sample diluent, as alkaline conditions can accelerate degradation on the column. 3. Ensure your sample is protected from light during analysis. |
Data on Factors Affecting Stability (Based on Coumarin Class)
| Condition | Effect on Stability | Recommendations |
| pH | Degradation rates of coumarins increase with increasing pH (more alkaline).[4][5] | Maintain solutions at a neutral or slightly acidic pH whenever possible. |
| Light | Exposure to light can lead to photodegradation. | Store solid samples and solutions in amber vials or in the dark. |
| Temperature | Higher temperatures accelerate degradation.[3] | Store at low temperatures (refrigerated or frozen). |
| Oxygen | Oxygen can cause irreversible oxidative degradation, especially at higher pH.[5] | Use deoxygenated solvents for solution preparation and consider storing under an inert gas. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffered Solution
This protocol outlines a general method to evaluate the stability of this compound under specific pH and temperature conditions using HPLC-UV.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Buffers of desired pH (e.g., phosphate, citrate)
-
HPLC system with a UV detector
-
Temperature-controlled incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer to achieve the final experimental concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.
-
Incubation:
-
Divide the working solution into several amber HPLC vials.
-
Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Protect the vials from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Immediately analyze the sample by HPLC-UV.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Develop a gradient or isocratic method that provides good separation of the parent this compound peak from any potential degradation products.
-
Monitor the peak area of the this compound at its λmax.
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
overcoming low solubility of isoapetalic acid
Technical Support Center: Isoapetalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common challenges, particularly those related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring compound found in plants of the Calophyllum genus, such as Calophyllum blancoi and Calophyllum membranaceum[1]. Its chemical formula is C22H28O6[1]. It has been identified as a potent anti-HIV agent and has also shown cytotoxic activities against certain cancer cell lines and antibacterial properties[2][3].
Q2: What are the known solvents for this compound?
A2: Based on available data, this compound is soluble in a range of organic solvents. A summary of suitable solvents is provided in the table below.
Q3: Is this compound soluble in water?
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or acetone. For cell-based assays, it is common to prepare a high-concentration stock in DMSO and then dilute it with the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.
Troubleshooting Guide: Overcoming Low Solubility
This guide provides solutions to common problems encountered during the handling and use of this compound due to its low solubility.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of a stock solution in an aqueous buffer or cell culture medium. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is not sufficient to maintain solubility upon high dilution. | - Decrease the final concentration: If the experimental design allows, lower the final concentration of this compound. - Increase the co-solvent concentration: If permissible for the experiment, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be sure to include a vehicle control in your experiment. - Use a solubilizing agent: Consider the use of cyclodextrins or other pharmaceutically acceptable solubilizing agents. - pH adjustment: As a carboxylic acid, the solubility of this compound may increase at a higher pH. However, the stability and activity of the compound at different pH values should be verified. |
| Difficulty in dissolving this compound powder. | The chosen solvent is not appropriate, or the dissolution process is slow. | - Select a suitable solvent: Refer to the solvent compatibility table below. - Gentle heating and sonication: To aid dissolution, gently warm the solution and use an ultrasonic bath. Always check the thermal stability of this compound before heating. |
| Inconsistent experimental results. | Inconsistent solubility or precipitation of the compound during the experiment. | - Ensure complete dissolution: Before use, visually inspect the stock solution to ensure there are no undissolved particles. Centrifuge the stock solution and use the supernatant if necessary. - Prepare fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment to avoid potential precipitation over time. |
Data Presentation: Solvent Compatibility
The following table summarizes the known solvents for this compound.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | |
| Acetone | Soluble | |
| Ethanol | Likely Soluble | Inferred from extraction methods |
| Methanol | Likely Soluble | Inferred from extraction methods |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles. If particles are present, centrifuge the tube at high speed for 5-10 minutes and carefully transfer the supernatant to a new sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent System
Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO for the experiment (typically ≤ 0.5%).
-
Calculate the volume of the stock solution needed.
-
Add the required volume of the aqueous buffer or cell culture medium to a sterile tube.
-
While gently vortexing the tube, add the calculated volume of the this compound stock solution dropwise to the aqueous solution. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for the best results.
Visualizations
Since the precise molecular target of this compound in the HIV life cycle is not specified in the provided search results, a general diagram of the HIV life cycle is presented below, indicating the stages where different classes of antiretroviral drugs act. This compound is shown as a potential inhibitor, reflecting its known anti-HIV activity.
Caption: Potential inhibition points of this compound in the HIV life cycle.
Caption: Workflow for solubilizing this compound for experimental use.
References
Technical Support Center: Isophthalic Acid Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of isophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of isophthalic acid?
A1: The ideal solvent for recrystallization is one in which isophthalic acid has high solubility at elevated temperatures and low solubility at lower temperatures. For isophthalic acid, suitable organic solvents include ethanol, acetone, and dimethylformamide (DMF).[1] Water can also be used, but isophthalic acid is only sparingly soluble in cold water (0.14 g/100 mL at 20°C), while its solubility increases significantly in boiling water.[1] The choice of solvent can significantly impact the efficiency and effectiveness of the crystallization process.
Q2: What are the common impurities found in crude isophthalic acid?
A2: Common impurities in commercially produced isophthalic acid can include unreacted starting materials, by-products of oxidation, and isomers. Specific impurities that can affect purity and color include 3-carboxybenzaldehyde (3-CBA), m-toluic acid, dicarboxylic fluorenones, and tricarboxylic biphenyls.[2][3] The presence of these impurities can lead to issues such as discoloration (yellowing) of the crystals.[2]
Q3: How does the cooling rate affect the size of the isophthalic acid crystals?
A3: The rate of cooling has a significant impact on crystal size. Slow cooling generally leads to the formation of larger, more well-defined crystals as it allows for a lower nucleation rate and a prolonged period for crystal growth. Conversely, rapid cooling tends to produce a large number of small crystals due to a high nucleation rate and limited time for growth.
Troubleshooting Guides
Issue 1: No Crystals Are Forming After Cooling
If no crystals form after the solution has cooled, it is likely that the solution is not supersaturated.
Possible Causes:
-
Too much solvent was used.
-
The solution has not been cooled to a low enough temperature.
-
The compound is highly soluble in the chosen solvent even at low temperatures.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-solvent interface. This can create nucleation sites for crystal growth to begin.
-
Seeding: Add a small, pure crystal of isophthalic acid to the solution. This "seed" crystal will act as a template for other crystals to form upon.
-
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of isophthalic acid, and then allow it to cool again.
-
Further Cooling: If room temperature cooling is insufficient, try placing the flask in an ice bath to further decrease the solubility of the isophthalic acid.
-
Solvent Re-evaluation: If crystals still do not form, the solvent may be inappropriate. The solvent should be removed (e.g., by rotary evaporation) and another crystallization attempted with a different solvent system.
Caption: Troubleshooting workflow for when no crystals are forming.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly from a very high temperature.
Possible Causes:
-
The solution is highly supersaturated.
-
The cooling process is too rapid.
-
The presence of impurities is depressing the melting point of the mixture.
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to reduce the saturation level. Then, allow the solution to cool much more slowly to encourage gradual crystal formation.
-
Solvent Selection: Consider using a solvent with a lower boiling point.
-
Purification Pre-step: If significant impurities are suspected, a preliminary purification step, such as treatment with activated charcoal, may be necessary to remove impurities that can interfere with crystallization.
Issue 3: Crystallization Occurs Too Rapidly, Yielding Small or Impure Crystals
Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.
Possible Causes:
-
The solution is too concentrated.
-
The temperature difference between the hot, dissolved state and the cold, crystallizing state is too large, and cooling is too fast.
Solutions:
-
Dilute the Solution: Re-heat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.
-
Control the Cooling Rate: Ensure a slow and gradual cooling process. This can be achieved by allowing the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling rate.
Caption: Relationship between cooling rate and crystal size.
Issue 4: Crystals are Discolored (e.g., Yellow)
The presence of colored impurities can result in discolored crystals. For isophthalic acid, a yellow tint is a common issue.
Possible Causes:
-
Presence of colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls.
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of the desired product.
-
Hot Filtration: After treatment with charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization of the isophthalic acid.
Data Presentation
Table 1: Solubility of Isophthalic Acid in Various Solvents
| Solvent | Category | Quantitative Value ( g/100g solvent) | Temperature (°C) |
| Methanol | Soluble | - | - |
| Ethanol | Soluble | - | - |
| Acetone | Soluble | - | - |
| Glacial Acetic Acid | Soluble | - | - |
| Dimethylformamide (DMF) | Soluble | - | - |
| Water (Cold) | Slightly Soluble | 0.01 | 25 |
| Water (Boiling) | Slightly Soluble | - | 100 |
Data sourced from BenchChem. Note: "-" indicates that while the solvent is categorized as suitable, specific quantitative values were not provided in the source.
Experimental Protocols
Protocol 1: Recrystallization of Isophthalic Acid
This protocol outlines a general procedure for the recrystallization of isophthalic acid from a single solvent.
Materials:
-
Crude isophthalic acid
-
Selected recrystallization solvent (e.g., water, ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Boiling chips or stir bar
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude isophthalic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of hot solvent until the isophthalic acid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
References
Technical Support Center: Optimizing HPLC Separation of Isoapetalic Acid
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of isoapetalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for the reversed-phase HPLC separation of this compound involves a C18 column and a gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The acidic modifier helps to ensure consistent ionization of the analyte, leading to better peak shape.[1]
Q2: What is the optimal UV detection wavelength for this compound?
The optimal UV detection wavelength for this compound should be determined by examining its UV spectrum to find the wavelength of maximum absorbance (λmax). For similar compounds, a wavelength of around 210 nm is often used for detecting carboxyl groups.[2] However, for enhanced sensitivity, determining the specific λmax for this compound is recommended.
Q3: How can I improve the resolution between this compound and other components in my sample?
Improving resolution in HPLC can be achieved by several strategies:
-
Optimize the mobile phase composition: Adjusting the ratio of the organic solvent to the aqueous phase can significantly impact selectivity.[3][4] Experimenting with different organic solvents (e.g., acetonitrile vs. methanol) can also alter selectivity.[1]
-
Adjust the mobile phase pH: For acidic compounds like this compound, the pH of the mobile phase is a critical parameter.[5] Operating at a pH that is at least one unit away from the pKa of the analyte can ensure it is in a single ionic form, leading to sharper peaks and better separation.[1]
-
Change the stationary phase: If optimizing the mobile phase is insufficient, trying a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) can provide the necessary change in selectivity.[6]
-
Modify the gradient profile: Adjusting the gradient slope and duration can help to better separate closely eluting peaks.[3][4]
-
Lower the flow rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[2][7]
Q4: What causes peak tailing for this compound and how can I fix it?
Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the silica-based stationary phase.[8][9][10] Here’s how to address it:
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to between 2 and 4) can suppress the ionization of the carboxylic acid group, reducing its interaction with residual silanol (B1196071) groups on the column packing and resulting in a more symmetrical peak.[2][9]
-
Use an end-capped column: Modern, high-purity silica (B1680970) columns are often "end-capped" to block most of the active silanol groups, minimizing these secondary interactions.[2][8]
-
Add a competing base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase.
-
Check for column contamination: Contaminants from previous injections can accumulate at the column inlet, causing peak shape issues.[2] Regularly flushing and regenerating the column is recommended.[2]
-
Reduce sample overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or the sample concentration.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the organic solvent percentage and consider trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile).[1][3] |
| Mobile phase pH is not optimal. | Adjust the mobile phase pH to be at least one pH unit away from the pKa of this compound.[1] | |
| Column is not providing sufficient selectivity. | Try a column with a different stationary phase chemistry.[6] | |
| Flow rate is too high. | Decrease the flow rate to improve separation efficiency, though this will increase run time.[2] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Lower the mobile phase pH to suppress ionization of the carboxylic acid.[2][9] Use a modern, end-capped column.[2][8] |
| Column overload. | Reduce the injection volume or dilute the sample.[2] | |
| Column contamination. | Flush the column with a strong solvent.[1] | |
| Retention Time Shifts (Gradual) | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[1] |
| Column temperature fluctuations. | Use a column oven to maintain a constant and stable temperature.[1][2] | |
| Column aging or contamination. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1] | |
| Retention Time Shifts (Sudden) | Air bubbles in the pump or detector. | Degas the mobile phase and purge the HPLC pump.[1] |
| Leak in the system. | Check all fittings and connections for any signs of leaks.[11] | |
| Change in mobile phase composition. | Ensure the correct mobile phase bottles are being used and that the solvent lines are in the correct reservoirs. | |
| High Backpressure | Column frit blockage. | Filter all samples and mobile phases before use.[11] Backflush the column (if permissible by the manufacturer). |
| Buffer precipitation. | Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations. Flush the system with water to dissolve any precipitated salts.[1] | |
| System blockage. | Systematically check for blockages in the tubing, injector, or guard column. |
Experimental Protocols
General HPLC Method for this compound
This protocol provides a starting point for developing a robust HPLC method for the separation of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%)
-
Linearly increase the percentage of Mobile Phase B over a set time (e.g., to 90% over 20-30 minutes)
-
Hold at a high percentage of Mobile Phase B for a few minutes to wash the column
-
Return to the initial conditions and allow the column to re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at the determined λmax of this compound (e.g., start with 210 nm)
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: Common causes of peak tailing in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pharmtech.com [pharmtech.com]
- 5. iosrphr.org [iosrphr.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Isoapetalic Acid Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with isoapetalic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for a compound like this compound?
A forced degradation study is an essential component of drug development that involves subjecting a drug substance, such as this compound, to stress conditions more severe than accelerated stability testing.[1] The purpose is to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule. This information is crucial for developing and validating stability-indicating analytical methods.
Q2: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
Standard stress conditions for forced degradation studies include:
-
Acid Hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄) to induce hydrolytic degradation.
-
Base Hydrolysis: Treatment with a base (e.g., NaOH) to promote hydrolysis.
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide.
-
Thermal Stress: Heating the sample at elevated temperatures.
-
Photolytic Stress: Exposing the sample to light, typically a combination of UV and visible light.[1]
Q3: What are the potential degradation pathways for this compound based on its structure?
This compound contains several functional groups susceptible to degradation:
-
Lactone Ring: The cyclic ester (lactone) is prone to hydrolysis under both acidic and basic conditions, which would open the ring to form a hydroxy acid.[2]
-
Chromene Moiety: The chromene structure can be susceptible to oxidation.
-
Chromophores: The presence of aromatic rings and conjugated systems makes the molecule a candidate for photodegradation upon exposure to light.
Q4: How much degradation should I aim for in a forced degradation study?
The generally accepted range for degradation is between 5-20%. Excessive degradation can lead to the formation of secondary degradants that may not be relevant to real-time stability, while insufficient degradation may not produce an adequate amount of degradation products for detection and analysis.
Troubleshooting Guides
Problem 1: No degradation is observed under any stress condition.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of exposure to the stress condition.
-
Increase the temperature for thermal and hydrolytic studies.
-
Ensure the light source for photostability testing has an appropriate wavelength and intensity.
-
For compounds insoluble in water, consider using a co-solvent like methanol (B129727) or acetonitrile (B52724) for hydrolysis studies.
-
Problem 2: Unexpected peaks are observed in my chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause: These peaks likely represent degradation products, impurities in the starting material, or artifacts from the sample matrix.
-
Solution:
-
Analyze a control sample: Run a chromatogram of your this compound standard without any stress conditions to check for pre-existing impurities.
-
Analyze a blank sample: Inject a sample containing only the solvent and any reagents used in the stress condition (e.g., neutralized acid) to identify any artifacts.
-
Peak tracking: Compare the chromatograms from the different stress conditions. Peaks that appear or increase in size under specific conditions are likely degradation products.
-
Mass analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to help identify their molecular weights and propose potential structures.
-
Problem 3: The total peak area in my chromatogram decreases significantly (poor mass balance).
-
Possible Cause:
-
Degradation products may not be eluting from the column.
-
Degradation products may not have a chromophore and are therefore not detected by the UV detector.
-
The compound may have precipitated out of solution.
-
The compound may have degraded into volatile products.
-
-
Solution:
-
Modify chromatographic method: Change the mobile phase composition or gradient to ensure all degradation products are eluted.
-
Use a universal detector: Employ a detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector.
-
Check for precipitation: Visually inspect your samples for any solid material. If precipitation is suspected, try a different solvent system.
-
Headspace analysis: If volatile degradants are suspected, consider using gas chromatography (GC) with headspace analysis.
-
Quantitative Data Summary
As specific degradation data for this compound is not publicly available, the following table provides a hypothetical summary of results from a forced degradation study to illustrate how data can be presented.
| Stress Condition | Reagent Concentration | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 4 | 60 | 18.5 | 1 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 8.9 | 3 |
| Thermal | N/A | 48 | 100 | 5.5 | 1 |
| Photolytic | ICH Q1B | 24 | 25 | 12.1 | 2 |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 100°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.
-
Use the unstressed this compound solution as a reference.
-
Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of the degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
preventing batch-to-batch variability of isoapetalic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoapetalic acid. Our goal is to help you address and control batch-to-batch variability in your experiments and production processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the synthesis of this compound?
A1: Batch-to-batch variability in this compound synthesis can stem from several factors:
-
Raw Material Quality: The purity and consistency of starting materials are crucial. Impurities in precursors can lead to side reactions and variable product quality.[1]
-
Process Parameter Control: Minor deviations in reaction temperature, pH, reaction time, and the rate of reagent addition can significantly affect reaction kinetics, yield, and impurity profiles.[1]
-
Moisture Content: The presence of water can potentially lead to hydrolysis of intermediates or the final product, reducing yield and purity.[1]
-
Solvent Purity and Recovery: The type and purity of solvents used during synthesis and purification can impact the final product. Inconsistent solvent recovery and reuse can introduce variability.[2]
Q2: What are the most common types of impurities observed in this compound production?
A2: While specific impurities for this compound are not extensively documented in the provided search results, common impurities in the synthesis of similar organic acids include:
-
Unreacted starting materials.
-
Intermediates from the synthesis process.
-
Byproducts from side reactions.
-
Residual solvents from purification.[2]
-
Degradation products formed during the reaction or storage.
Q3: How can I improve the consistency of my this compound purification process?
A3: To enhance the consistency of purification:
-
Standardize the Protocol: Ensure that the purification protocol, including solvent volumes, extraction times, and temperature, is strictly followed for every batch.
-
Solvent Quality: Use high-purity solvents for all purification steps.[2] If solvents are recycled, ensure a consistent level of purity.
-
Controlled Crystallization: If crystallization is used for purification, control the cooling rate, agitation, and solvent composition to ensure consistent crystal size and purity.
-
Drying Conditions: Standardize the drying temperature and duration to achieve a consistent level of residual solvent in the final product.
Troubleshooting Guides
Issue 1: Inconsistent Yield of this compound Between Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material Quality | Qualify vendors and test incoming raw materials for purity and key specifications. |
| Poor Temperature Control | Calibrate thermometers and ensure consistent heating and cooling profiles for each reaction. |
| Variations in Reaction Time | Use a timer and strictly adhere to the specified reaction times for each step. |
| Inefficient Mixing | Ensure consistent agitation speed and impeller positioning in the reaction vessel. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Side Reactions | Monitor the reaction temperature and reagent addition rates closely to minimize side product formation.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure completion. |
| Inefficient Purification | Optimize the purification method (e.g., recrystallization solvent, chromatography conditions). Consider a multi-step purification process.[2][3] |
| Product Degradation | Investigate the stability of this compound under the reaction and purification conditions. Consider performing these steps under an inert atmosphere if oxidation is a concern. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at an appropriate wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Calculate the percentage purity based on the relative area of the main peak.
-
Protocol 2: Identification of Impurities by Mass Spectrometry (MS)
-
Objective: To identify the chemical structure of impurities.
-
Methodology:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurements.
-
Procedure: Couple the HPLC method described in Protocol 1 to the mass spectrometer. The accurate mass measurements of the impurity peaks can be used to propose elemental compositions and identify the structures.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Typical Retention Time | 12.5 min |
Table 2: Typical Impurity Profile of this compound
| Impurity | Typical Level | Potential Source |
| Starting Material A | < 0.1% | Incomplete reaction |
| Intermediate B | < 0.15% | Incomplete reaction |
| Byproduct C | < 0.2% | Side reaction |
| Unknown Impurity 1 | < 0.05% | To be identified |
| Unknown Impurity 2 | < 0.05% | To be identified |
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A troubleshooting workflow for addressing batch-to-batch variability.
Caption: The relationship between process parameters and product quality attributes.
References
isoapetalic acid experimental artifacts and how to avoid them
Welcome to the technical support center for isoapetalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and to offer troubleshooting support for common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically isolated?
A1: this compound is a pyranochromanone derivative, a class of naturally occurring organic compounds. It is primarily isolated from plants of the Calophyllum genus, such as the seeds of Calophyllum blancoi and Calophyllum membranaceum.[1]
Q2: What are the known biological activities of this compound?
A2: this compound has been reported to exhibit cytotoxic activity against certain cancer cell lines. While specific anti-inflammatory studies on this compound are limited, related compounds from Calophyllum species have shown anti-inflammatory properties.
Troubleshooting Guides
Extraction and Purification Artifacts
Artifacts during the extraction and purification of this compound can arise from the sample matrix, choice of solvents, and chromatographic conditions.
Problem: Low yield of this compound during extraction.
| Possible Cause | Suggested Solution |
| Incomplete cell lysis | Ensure plant material is finely ground before extraction. |
| Inappropriate solvent | Acetone (B3395972) has been successfully used for the extraction of this compound from Calophyllum blancoi seeds. Consider solvent polarity; this compound is a relatively non-polar molecule. |
| Insufficient extraction time | Optimize extraction time to ensure complete percolation of the solvent through the plant material. |
Problem: Co-elution of impurities during chromatography.
| Possible Cause | Suggested Solution |
| Similar polarity of compounds | Employ multi-step chromatographic purification. Consider using different stationary phases (e.g., normal phase and reversed-phase) or different solvent systems to achieve better separation. |
| Column overload | Reduce the amount of crude extract loaded onto the column. |
Experimental Protocol: Extraction and Isolation of this compound from Calophyllum blancoi Seeds
-
Grinding: Grind dried seeds of Calophyllum blancoi into a fine powder.
-
Extraction: Macerate the powdered seeds with acetone at room temperature. The duration of maceration should be optimized for maximum yield.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain the crude acetone extract.
-
Chromatographic Fractionation: Subject the crude extract to column chromatography. A typical approach involves using a silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Further Purification: Fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
Workflow for Extraction and Purification:
Analytical Artifacts (HPLC)
High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this compound. Artifacts can manifest as poor peak shape, retention time shifts, and ghost peaks.
Problem: Peak tailing in HPLC chromatogram.
| Possible Cause | Suggested Solution |
| Secondary interactions with silica support | Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Low mobile phase pH | For acidic compounds like this compound, a mobile phase with a pH below the pKa will ensure it is in its protonated form, which can improve peak shape. |
Problem: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing and degassing. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Column degradation | Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Experimental Protocol: HPLC Analysis of this compound
-
Column: A reversed-phase C18 column is suitable for the analysis of this compound.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: 25-30 °C.
Stability and Degradation Artifacts
Problem: Degradation of this compound in solution.
| Possible Cause | Suggested Solution |
| Unfavorable pH | For many acidic compounds, maximum stability is often found at a slightly acidic to neutral pH (around pH 4-7).[2] It is recommended to perform a pH stability study for this compound in your experimental buffer. |
| High temperature | Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Light exposure | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage. |
Logical Relationship for Stability Considerations:
Biological Assay Artifacts
Problem: High background or false positives in cytotoxicity assays (e.g., MTT assay).
| Possible Cause | Suggested Solution |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. A solvent control should always be included. |
| Compound precipitation | Visually inspect the wells for any precipitation of this compound at the tested concentrations. If precipitation occurs, consider using a different solvent or reducing the concentration. |
| Interference with assay reagents | Some compounds can directly react with the MTT reagent. Include a cell-free control with the compound and MTT to check for any direct reduction. |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
Problem: Inaccurate results in anti-inflammatory assays (e.g., Nitric Oxide (NO) inhibition assay).
| Possible Cause | Suggested Solution |
| Cytotoxicity of the compound | At higher concentrations, a decrease in NO production may be due to cell death rather than direct inhibition of NO synthesis. Perform a concurrent cytotoxicity assay (e.g., MTT) to ensure the tested concentrations are non-toxic. |
| Interference with Griess reagent | Include a control with the compound and the Griess reagent in cell-free medium to check for any direct interaction. |
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specific period.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are not well-elucidated, related compounds have been shown to affect pathways involved in inflammation and cell survival. For example, some natural products can modulate the NF-κB and MAPK signaling pathways, which are crucial in regulating inflammation and apoptosis. When designing experiments, it is advisable to investigate the effect of this compound on these key pathways.
Hypothesized Signaling Pathway Modulation:
References
Technical Support Center: Scaling Up Isoapetalic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of isoapetalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound on a larger scale?
A1: The most common methods for scaling up the purification of this compound, a complex carboxylic acid, include liquid-liquid extraction, crystallization, and chromatography. Often, a combination of these techniques is employed to achieve high purity. For instance, an initial crude extraction can be followed by crystallization, with a final polishing step using preparative chromatography.
Q2: What are the initial steps to consider before scaling up our purification protocol?
A2: Before scaling up, it is crucial to have a robust and well-understood laboratory-scale procedure. Key factors to consider include the stability of this compound under various conditions, the identification of key impurities, and the selection of appropriate and scalable purification techniques. A thorough understanding of the compound's solubility in different solvents is also essential.
Q3: How can we improve the yield during the scale-up process?
A3: Optimizing each step of the purification process is key to improving yield. This includes selecting the most effective solvent systems for extraction and crystallization, minimizing transfer losses, and optimizing chromatographic conditions to reduce product loss while still achieving the desired purity. Process efficiency and robustness are critical factors in successful scale-up.[1]
Q4: What are the common challenges encountered when scaling up the purification of natural products like this compound?
A4: Common challenges include the low concentration of the target compound in the source material, the presence of closely related impurities that are difficult to separate, and the potential for degradation of the compound during processing.[2] As the scale increases, ensuring process efficiency and consistency becomes more critical.[1][3]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| This compound does not crystallize | - The solution is not sufficiently saturated (too much solvent).- The solution is too pure (nucleation is inhibited).- The incorrect solvent is being used. | - Concentrate the solution by evaporating some of the solvent.- Introduce a seed crystal of this compound.- Scratch the inside of the flask with a glass rod to create nucleation sites.[4]- Try a different solvent or a solvent/anti-solvent system. |
| The product "oils out" instead of crystallizing | - The boiling point of the solvent is too high, causing the solute to melt.- The cooling process is too rapid.- High levels of impurities are present. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of a solvent in which the this compound is more soluble to keep it from precipitating at a higher temperature. |
| Crystals are very fine or form a powder | - The solution was cooled too quickly. | - Allow for slower cooling to promote the growth of larger crystals. Consider insulating the flask to slow down the cooling rate. |
| Low recovery of this compound after crystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used. | - Select a solvent in which the this compound has lower solubility at cold temperatures.- Reduce the amount of solvent used to the minimum required to dissolve the compound when hot. |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from impurities | - Inappropriate stationary phase or mobile phase.- Column overloading. | - Screen different stationary phases (e.g., reversed-phase, normal-phase, or mixed-mode).- Optimize the mobile phase composition, including pH and ionic strength. Mixed-mode chromatography can be particularly effective for separating organic acids.- Reduce the amount of sample loaded onto the column. |
| Peak tailing of this compound | - Secondary interactions between the analyte and the stationary phase.- Presence of active sites on the silica (B1680970) backbone. | - Adjust the pH of the mobile phase to ensure the carboxylic acid is fully protonated or deprotonated.- Add a competitive agent, such as a small amount of trifluoroacetic acid (TFA), to the mobile phase. |
| High backpressure in the chromatography system | - Clogged frit or column.- Particulate matter in the sample. | - Filter the sample before loading it onto the column.- Use a guard column to protect the main column.- If the column is clogged, try back-flushing it with a strong solvent. |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of a carboxylic acid like this compound from an aqueous solution.
-
pH Adjustment : Adjust the pH of the aqueous solution containing this compound to be at least two pH units below its pKa to ensure it is in its neutral, protonated form.
-
Solvent Selection : Choose an appropriate water-immiscible organic solvent. Common choices for extracting carboxylic acids include ethyl acetate, dichloromethane, and diethyl ether.
-
Extraction :
-
Combine the aqueous solution and the organic solvent in a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the organic layer.
-
-
Repeat : Perform the extraction on the aqueous layer at least two more times with fresh organic solvent to maximize recovery.
-
Combine and Dry : Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Concentration : Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
General Protocol for Recrystallization
This protocol provides a general method for the purification of solid this compound.
-
Solvent Selection : Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing organic acids include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water.
-
Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring until all the solid dissolves. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional) : If there are insoluble impurities or charcoal was used, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization :
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Isoapetalic Acid and Apetalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapetalic acid and apetalic acid are natural products isolated from plants of the Calophyllum genus.[1] Specifically, this compound and its derivatives have been identified in Calophyllum blancoi. While direct experimental data on their individual biological activities is scarce, the Calophyllum genus is a well-documented source of a diverse array of bioactive compounds with significant anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6] This guide synthesizes the available information to provide a comparative perspective on the potential biological activities of isoapetalic and apetalic acids, supported by data from related compounds found in the same plant genus.
Chemical Structures
This compound
-
Molecular Formula: C₂₂H₂₈O₆
-
IUPAC Name: 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid
Apetalic Acid
-
Molecular Formula: C₂₂H₂₈O₆
-
IUPAC Name: (3R)-3-[(7S,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid
Inferred Biological Activities from the Calophyllum Genus
The Calophyllum genus is a rich source of xanthones, coumarins, flavonoids, and triterpenes, which have demonstrated a broad spectrum of pharmacological activities.[2][6] The presence of isoapetalic and apetalic acids within this genus suggests they may contribute to these observed biological effects.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of extracts and isolated compounds from Calophyllum species. For instance, xanthones isolated from the stems of Calophyllum membranaceum showed remarkable anti-inflammatory effects in LPS-induced BV-2 microglial cells, with some compounds exhibiting IC₅₀ values ranging from 7.8 to 36.0 μM. While specific data for isoapetalic and apetalic acid is not provided, their presence in this genus suggests they may possess similar properties.
Anticancer Activity
The anticancer potential of the Calophyllum genus is well-documented.[6] Extracts and purified compounds have shown cytotoxic activity against various cancer cell lines. For example, a review of the genus highlights its chemotherapeutic potential, with leukemic cancer cell lines being particularly sensitive to Calophyllum extracts and their constituents.[6] Again, while direct evidence for isoapetalic and apetalic acid is lacking, their natural origin points towards a potential role in the observed anticancer effects of the plant extracts.
Antimicrobial Activity
The Calophyllum genus has been a source of compounds with notable antimicrobial properties.[6] Various extracts have shown activity against a range of pathogenic bacteria. This suggests that isoapetalic and apetalic acid may also contribute to the antimicrobial profile of the plants from which they are isolated.
Experimental Protocols
As no direct experimental data is available for isoapetalic and apetalic acid, this section outlines a general workflow for the isolation and biological screening of natural products from a plant source like Calophyllum.
General Workflow for Isolation and Screening of Bioactive Compounds
Caption: General experimental workflow for the isolation and biological screening of natural products.
Potential Signaling Pathways
Given the prevalence of anti-inflammatory and anticancer compounds in the Calophyllum genus, it is plausible that isoapetalic and apetalic acids could modulate key inflammatory and cell survival pathways, such as the NF-κB signaling pathway. It is crucial to note that the involvement of this pathway for isoapetalic and apetalic acid has not been experimentally verified.
Hypothetical NF-κB Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway by isoapetalic or apetalic acid.
Conclusion
While direct comparative data on the biological activities of this compound and apetalic acid is currently unavailable, their origin from the medicinally important Calophyllum genus strongly suggests their potential as bioactive molecules. The extensive research on Calophyllum extracts and other isolated compounds indicates a high likelihood of anti-inflammatory, anticancer, and antimicrobial properties. Further research is warranted to isolate these specific acids in sufficient quantities and perform detailed biological assays to elucidate their specific mechanisms of action and therapeutic potential. This would be a valuable contribution to the field of natural product drug discovery.
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and pharmacological aspects of the genus Calophyllum [pubmed.ncbi.nlm.nih.gov]
- 3. A Review Article Of Pharmacological Activities And Biological Importance Of Calophyllum Inophyllum [journalijar.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Isoapetalic Acid: A Comparative Analysis of a Promising Natural Compound
While isoapetalic acid, a natural chromanone derivative isolated from plants of the Calophyllum genus, has garnered interest for its potential bioactive properties, a comprehensive analysis of its performance against other natural compounds is currently hampered by a lack of publicly available quantitative experimental data. This guide provides a comparative overview of structurally related and well-studied natural compounds, highlighting their demonstrated anti-inflammatory and cytotoxic activities, to offer a contextual framework for the potential of this compound.
This compound: An Overview
This compound is a chromanone derivative with the chemical formula C22H28O6. It is naturally found in plant species such as Calophyllum blancoi and Calophyllum membranaceum. Despite its isolation and structural characterization, there is a notable absence of peer-reviewed scientific literature detailing its specific biological activities, such as anti-inflammatory or cytotoxic effects with quantitative metrics (e.g., IC50 values). One study that investigated compounds from Calophyllum brasiliense for anti-HIV-1 activity explicitly reported that this compound was devoid of inhibitory activity against the HIV-1 reverse transcriptase enzyme.
Due to this data gap, a direct quantitative comparison of this compound's performance with other natural compounds is not feasible at this time. However, by examining the activities of other well-researched compounds from the same chemical class and genus, we can infer the potential therapeutic areas where this compound might be active and establish a benchmark for its future evaluation.
Comparative Analysis with Structurally Related Natural Compounds
For this comparative guide, we will focus on two other notable coumarin (B35378) derivatives isolated from the Calophyllum genus: Calanolide A and Soulattrolide . These compounds have been the subject of more extensive research, providing a basis for comparison.
Anti-inflammatory Activity
Many natural compounds from the chromanone and coumarin classes have demonstrated potent anti-inflammatory effects. A common mechanism of action is the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Table 1: Comparison of Anti-inflammatory Activity of Selected Natural Compounds
| Compound | Natural Source(s) | Assay | Target/Mechanism | Result (IC50/Inhibition %) |
| Calanolide A | Calophyllum lanigerum, Calophyllum teysmannii | Nitric Oxide (NO) Production Inhibition in RAW 264.7 macrophages | Inhibition of iNOS expression | Data not publicly available |
| Soulattrolide | Calophyllum brasiliense | Nitric Oxide (NO) Production Inhibition in RAW 264.7 macrophages | Inhibition of iNOS expression | Data not publicly available |
| Asiatic Acid | Centella asiatica | Isoproterenol-induced cardiotoxicity in rats | Reduction of inflammatory markers (IL-6, IL-1β, TNF-α) | Significant reduction in inflammatory markers at 20 mg/kg[1] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is a common method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Reaction: After incubation, the cell supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
Absorbance Measurement: The absorbance of the resulting colored azo dye is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells.
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). Many natural anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.
Caption: The NF-κB signaling pathway in inflammation.
Cytotoxic Activity
The cytotoxic potential of natural compounds is a key indicator of their anticancer properties. This is often evaluated by determining the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC50).
Table 2: Comparison of Cytotoxic Activity of Selected Natural Compounds
| Compound | Cell Line(s) | Assay | Result (IC50) |
| Calanolide A | HIV-1 infected MT-4 cells | Anti-HIV-1 Activity | EC50: 0.1 µM |
| Soulattrolide | Plasmodium falciparum (NF-54 strain) | Antiplasmodial Activity | IC50: 137.08 µM[2] |
| Anisomelic Acid | ME, MCF7, SiHa, MDA-MB-231 cancer cell lines | MTT Assay | IC50: 10–50 μM[3] |
Note: While anti-HIV and antiplasmodial activities are not strictly "cytotoxic" to cancer cells, they demonstrate the compounds' potent biological activity against pathogenic cells and are often evaluated using similar methodologies to assess cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Workflow: Natural Product Cytotoxicity Screening
The process of screening natural products for cytotoxic activity involves a series of steps from initial extraction to the identification of active compounds.
References
- 1. Inhibition of HIV-1 reverse transcriptase, toxicological and chemical profile of Calophyllum brasiliense extracts from Chiapas, Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isopimaric Acid's Anti-Cancer Properties
A Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for "isoapetalic acid" did not yield relevant scientific literature. Based on phonetic similarity and the availability of substantial research on its anti-cancer effects, this guide focuses on Isopimaric Acid . It is presumed that "this compound" may be a misspelling of this compound.
This guide provides a comprehensive comparison of the anti-cancer properties of Isopimaric Acid, a naturally occurring diterpenoid, and Doxorubicin, a widely used chemotherapeutic agent. The information presented is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of Isopimaric Acid as an anti-cancer agent, supported by experimental data.
Mechanism of Action and Target Specificity
Isopimaric Acid (IPA) is an ion channel regulator that has demonstrated significant anti-cancer activity, particularly in breast cancer models.[1][2] Its primary mechanism involves the inhibition of cancer cell proliferation and metastasis by targeting mitochondrial oxidative phosphorylation and Ca2+ signaling pathways.[1][2] This disruption leads to cell cycle arrest and apoptosis.[1][2] Studies have shown that IPA can affect the Epithelial-Mesenchymal Transition (EMT) and Wnt signaling pathways.[1][2]
Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy with a broad spectrum of activity against various cancers.[3][] Its anti-tumor effects are primarily attributed to two mechanisms: intercalation into DNA, which disrupts topoisomerase-II-mediated DNA repair, and the generation of free radicals, leading to damage of cellular membranes, DNA, and proteins.[3][5][6] Doxorubicin is a cell-cycle non-specific cytotoxic agent.[3]
Signaling Pathway of Isopimaric Acid
Caption: Signaling pathway of Isopimaric Acid in cancer cells.
Mechanism of Action of Doxorubicin
Caption: Mechanism of action of Doxorubicin in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for Isopimaric Acid and Doxorubicin in various breast cancer cell lines.
Table 1: IC50 Values of Isopimaric Acid in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 | 6.81 | [2] |
| MCF-7 | 6.81 | [2] |
| 4T1 | Not specified | [1][2] |
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference(s) |
| MCF-7 | 8306 | [7] |
| MDA-MB-231 | 6602 | [7] |
| AMJ13 | 223,600 (223.6 µg/ml) | [8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Experimental Workflow: MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Isopimaric Acid or Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11] The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in signaling pathways affected by the test compound.[12][13][14]
Experimental Workflow: Western Blot
Caption: General workflow for Western Blot analysis.
Protocol:
-
Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[15]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Preparation: Harvest cells after compound treatment and wash them with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes at 4°C.[19]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[19] PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[20][21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Isopimaric acid, an ion channel regulator, regulates calcium and oxidative phosphorylation pathways to inhibit breast cancer proliferation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. medium.com [medium.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. origene.com [origene.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. corefacilities.iss.it [corefacilities.iss.it]
Comparative Analysis of Isoapetalic Acid: A Guide to its Dose-Response Relationship in Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dose-response relationship of isoapetalic acid, a naturally occurring pyranocoumarin (B1669404) found in plants of the Calophyllum genus. Due to the limited availability of direct dose-response studies on this compound, this document also includes data on structurally related compounds to offer a broader context for its biological activity. The information presented herein is intended to support research and drug development efforts by providing available experimental data and detailed methodologies.
Introduction to this compound
This compound is a chromanone acid that has been isolated from various Calophyllum species, including Calophyllum blancoi, Calophyllum membranaceum, and Calophyllum ferrugineum[1]. The Calophyllum genus is a rich source of bioactive compounds, such as coumarins and xanthones, which have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2]. This compound and its structural isomers have been investigated for their potential as cytotoxic agents against various cancer cell lines[3][4][5].
Dose-Response Relationship: Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its closely related structural isomer, isoblancoic acid. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Biological Activity | IC50 (µM) | Reference |
| This compound | MCF-7 (Human Breast Cancer) | Cytotoxicity | 151.60 | [4] |
| A-549 (Human Lung Carcinoma) | Cytotoxicity | 249.04 | [4] | |
| P-388 (Murine Leukemia) | Cytotoxicity | 8.51 µg/mL* | [6] | |
| Isoblancoic Acid | C6 (Rat Brain Cancer) | Cytotoxicity | < 27 | [7] |
| Caco-2 (Human Colorectal Cancer) | Cytotoxicity | < 27 | [7] | |
| HT29 (Human Colorectal Cancer) | Cytotoxicity | < 27 | [7] | |
| HCT116 (Human Colorectal Cancer) | Cytotoxicity | 14 - 65 | [7] | |
| SW48 (Human Colorectal Cancer) | Cytotoxicity | 14 - 65 | [7] | |
| KM12 (Human Colorectal Cancer) | Cytotoxicity | 14 - 65 | [7] |
*Note: The IC50 value for P-388 cells was reported in µg/mL. A direct conversion to µM is not possible without the molecular weight being explicitly used in the original publication.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the dose-response data table.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.
Procedure:
-
Cell Seeding:
-
Cells are harvested and seeded into a 96-well plate at a density of approximately 1 x 10^5 cells/mL in a final volume of 100 µL of culture medium per well.
-
The plate is incubated for 24 hours in a humidified atmosphere at 37°C with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to various concentrations.
-
The culture medium is removed from the wells, and 100 µL of fresh medium containing the different concentrations of the test compound is added.
-
The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.
-
The plate is incubated for an additional 4 hours in a humidified atmosphere.
-
-
Solubilization of Formazan:
-
Following the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well.
-
The plate is left overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the samples is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to a control group of untreated cells.
-
The IC50 value is determined from the dose-response curve generated by plotting cell viability against the concentration of the test compound.
-
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway: NF-κB Inhibition by Pyranocoumarins
Pyranocoumarins, the class of compounds to which this compound belongs, have been reported to exert their anti-inflammatory effects through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the potential point of intervention by pyranocoumarins.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Cytotoxic and Antibacterial Activities of Constituents from Calophyllum ferrugineum Ridley - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
Synergistic Effects of Isoapetalic Acid with Known Drugs: A Review of Current Research
A comprehensive review of published literature reveals a notable absence of studies investigating the synergistic effects of isoapetalic acid in combination with other known drugs. To date, no experimental data on the combined therapeutic potential of this compound is available in the public domain. This includes a lack of information on its potential to enhance the efficacy of chemotherapeutic agents, antimicrobial compounds, or other classes of drugs.
While the exploration of synergistic drug interactions is a burgeoning field in pharmacology, research has not yet extended to this compound. The PubChem database, a comprehensive resource for chemical information, provides structural and physical properties of this compound but does not contain any data on its biological activities or its effects when combined with other therapeutic agents.
A Look at a Structurally Related Compound: Isopimaric Acid
In the absence of data on this compound, it is pertinent to consider research on structurally similar compounds, which may offer insights into potential areas of investigation. One such compound is isopimaric acid , a diterpenoid that has demonstrated notable anti-cancer properties. It is crucial to emphasize that isopimaric acid is a distinct molecule from this compound, and its biological activities cannot be directly extrapolated to this compound.
Recent studies have shown that isopimaric acid can inhibit the proliferation and metastasis of breast cancer cells.[1][2] The proposed mechanism of action involves the regulation of calcium and oxidative phosphorylation pathways, which in turn affects signaling pathways critical for cancer cell survival and progression, such as the EMT and Wnt signaling pathways.[1][2] This ultimately leads to cell cycle arrest and apoptosis in breast cancer cells.[1]
The workflow for investigating the anti-cancer mechanism of isopimaric acid is outlined below.
The signaling cascade affected by isopimaric acid in breast cancer cells is depicted in the following diagram.
Conclusion
The current body of scientific literature does not contain studies on the synergistic effects of this compound with any known drugs. Consequently, there is no experimental data to present in comparative tables or detailed protocols to report. The information provided on isopimaric acid is for contextual purposes only and highlights the anti-cancer potential of a structurally related compound. Future research is warranted to explore the biological activities of this compound and its potential for synergistic interactions in various therapeutic contexts. Researchers, scientists, and drug development professionals are encouraged to investigate this unexplored area.
References
Comparative Analysis of Isoapetalic Acid from Diverse Natural Sources
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of isoapetalic acid derived from various natural origins. This analysis focuses on the isolation, purity, and biological performance of this compound, supported by available experimental data.
Introduction to this compound
This compound is a chromanone acid, a class of organic compounds characterized by a specific bicyclic structure. It is a known constituent of several plant species, particularly within the genus Calophyllum. As a natural product, this compound has garnered interest for its potential pharmacological activities. This guide aims to collate and compare the available data on this compound from its documented botanical sources.
Natural Sources of this compound
Scientific literature has identified this compound in several species of the Calophyllum genus, a group of tropical flowering plants. The primary documented sources include:
While other Calophyllum species are rich in related chromanone acids, these three stand out as confirmed sources of this compound.[2] The concentration and ease of extraction of this compound can vary between these species, influencing their suitability for research and development purposes.
Comparative Data on Isolation and Purity
Detailed comparative studies on the yield and purity of this compound from different Calophyllum species are limited in the currently available literature. However, general extraction and isolation protocols for chromanone acids from Calophyllum species provide a foundational understanding.
Experimental Protocols: Isolation of Chromanone Acids from Calophyllum Species
The general methodology for isolating chromanone acids like this compound from plant material involves several key steps. The following is a generalized protocol based on methods reported for compounds from this genus:
-
Extraction: The dried and powdered plant material (e.g., leaves, bark) is typically subjected to solvent extraction. Common solvents used include methanol (B129727) or ethanol, often at room temperature over an extended period.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the target chromanone acids is further purified using chromatographic techniques. This often involves multiple steps:
-
Column Chromatography: Silica gel column chromatography is a common initial purification step, with elution gradients of solvent mixtures like n-hexane/ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often employed for the final purification of the compound to achieve high purity.
-
The purity of the isolated this compound is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Yield and Purity
Currently, there is a notable absence of published studies that provide a direct, side-by-side comparison of the yield and purity of this compound from Calophyllum blancoi, Calophyllum brasiliense, and Calophyllum membranaceum. Such data would be invaluable for selecting the most promising source for scalable production.
| Source Species | Plant Part | Reported Yield (%) | Purity (%) | Reference |
| Calophyllum blancoi | Seeds | Data not available | Data not available | [1] |
| Calophyllum brasiliense | Leaves | Data not available | Data not available | [2] |
| Calophyllum membranaceum | Data not available | Data not available | Data not available |
Note: The table highlights the current gap in quantitative data for a direct comparison.
Comparative Analysis of Biological Performance
While specific experimental data on the biological activities of purified this compound is scarce, the broader context of related compounds from the Calophyllum genus provides valuable insights into its potential performance. Extracts from various Calophyllum species have demonstrated anti-inflammatory and cytotoxic properties.
A closely related compound, apetalic acid, has been reported to exhibit antimycobacterial and antioxidant activities. Given the structural similarity between apetalic acid and this compound, it is plausible that this compound may possess a similar spectrum of biological activities. However, direct experimental evidence is necessary to confirm this.
Experimental Protocols: Biological Assays
To evaluate the performance of this compound, the following standard assays would be relevant:
-
Anti-inflammatory Activity:
-
Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cytokine Production Assay: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured using ELISA.
-
-
Cytotoxic Activity:
-
MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and, consequently, cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds against various cancer cell lines.
-
Data Presentation: Biological Activity
| Biological Activity | Assay | C. blancoi this compound | C. brasiliense this compound | C. membranaceum this compound |
| Anti-inflammatory | NO Inhibition | Data not available | Data not available | Data not available |
| Cytotoxicity | MTT (IC50) | Data not available | Data not available | Data not available |
Note: This table illustrates the need for further experimental investigation into the biological activities of this compound.
Visualizing Methodologies
To clarify the experimental workflows, the following diagrams are provided.
Caption: Generalized workflow for the isolation and purification of this compound.
Caption: Workflow for evaluating the biological activity of this compound.
Conclusion and Future Directions
This compound is a promising natural product found in several Calophyllum species. While its presence has been confirmed in C. blancoi, C. brasiliense, and C. membranaceum, there is a clear need for further research to provide a comprehensive comparative analysis. Future studies should focus on:
-
Quantitative Isolation: Determining the yield and purity of this compound from different Calophyllum species and various plant parts to identify the most abundant and economically viable source.
-
Biological Activity Profiling: Conducting detailed in vitro and in vivo studies to specifically evaluate the anti-inflammatory, cytotoxic, and other potential pharmacological activities of purified this compound.
-
Comparative Studies: Performing head-to-head comparisons of this compound isolated from different sources to determine if the botanical origin influences its biological potency.
Such data will be instrumental for the scientific community in advancing the research and potential therapeutic development of this compound.
References
A Comparative Guide to Natural Compounds in Overcoming Cisplatin Resistance in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemoresistance is a primary obstacle in the successful treatment of ovarian cancer. Cisplatin (B142131), a cornerstone of ovarian cancer chemotherapy, often loses its effectiveness as cancer cells develop mechanisms to evade its cytotoxic effects. This guide provides a comparative analysis of three natural compounds—Curcumin (B1669340), Quercetin, and Betulinic Acid—and their efficacy in cisplatin-resistant ovarian cancer cell lines. While direct experimental data on isoapetalic acid in resistant cell lines is not currently available, preliminary studies on related compounds suggest potential anticancer activity. This guide focuses on compounds with established data in resistant models to provide a useful comparative framework.
Quantitative Efficacy of Natural Compounds in Cisplatin-Resistant Ovarian Cancer Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values for cisplatin and the selected natural compounds in both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cisR/A2780CP) ovarian cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cisplatin | A2780 (sensitive) | ~1-5 | [1][2] |
| A2780cisR/CP (resistant) | ~15-40 | [1][3] | |
| Curcumin | A2780cisR/CP (resistant) | ~20-40 | [1][4] |
| Quercetin | A2780 (sensitive) | ~70 | [5] |
| SK-OV-3/DDP (resistant) | ~36.16 (as SLNs) | [6] | |
| A2780DDP (resistant) | ~100 | [7] | |
| Betulinic Acid | A2780 (sensitive) | 44.47 | [8][9] |
| This compound Derivative (Iso-Mukaadial Acetate) | MIA-PACA2 (pancreatic), HT29 (colon) | Concentration-dependent cytotoxicity observed | [10][11] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as treatment duration and specific assay used. "A2780cisR" and "A2780CP" are both cisplatin-resistant derivatives of the A2780 cell line. SK-OV-3/DDP and A2780DDP are also cisplatin-resistant cell lines. SLNs refer to Solid Lipid Nanoparticles, a drug delivery system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of the discussed compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A2780 and A2780cisR) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., cisplatin, curcumin, quercetin, betulinic acid) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[12][13][14]
Apoptosis Detection by Western Blot
Western blotting is used to detect specific proteins in a sample, which can indicate the activation of apoptotic pathways.
Protocol:
-
Protein Extraction: Treat cells with the compounds of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.[15][16][17]
Signaling Pathways and Mechanisms of Action
The ability of these natural compounds to overcome cisplatin resistance often involves the modulation of key signaling pathways that regulate cell survival and apoptosis.
PI3K/Akt Signaling Pathway in Chemoresistance
The PI3K/Akt pathway is a critical cell survival pathway that is often hyperactivated in resistant cancer cells, leading to the inhibition of apoptosis. Natural compounds can re-sensitize resistant cells to cisplatin by inhibiting this pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin induces chemo/radio-sensitization in ovarian cancer cells and curcumin nanoparticles inhibit ovarian cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach to Overcome Cisplatin Resistance in Ovarian Cancer: Revealing the Synergistic Potential of Quercetin-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Quercetin as a Natural MMP1 Inhibitor for Overcoming Cisplatin Resistance in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Iso-Mukaadial Acetate on Pancreatic and Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Iso-Mukaadial Acetate on Pancreatic and Colon Cancer Cells - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 12. researchtweet.com [researchtweet.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. m.youtube.com [m.youtube.com]
Navigating the Uncharted Territory of Isoapetalic Acid: A Guide for Researchers
For scientists and professionals in drug development, the exploration of novel compounds with therapeutic potential is a constant endeavor. However, the current landscape of published research on isoapetalic acid presents a significant challenge, with a notable scarcity of comprehensive biological data. This guide addresses the current state of knowledge and provides a framework for future investigations into this lesser-known natural product.
This guide, therefore, serves not as a comparison of existing data, but as a call to action for the research community to fill this knowledge gap. Below, we outline the necessary experimental avenues and data presentation formats that will be crucial for building a comprehensive understanding of this compound.
Future Data Presentation: A Proposed Standard for Clarity and Comparison
To facilitate future meta-analyses and comparative studies, it is recommended that forthcoming research on this compound presents quantitative data in a structured and consistent manner. The following table templates are proposed as a standard for reporting key pharmacological and biological parameters.
Table 1: In Vitro Cytotoxicity/Inhibitory Activity of this compound
| Cell Line/Target | Assay Type | Endpoint (e.g., IC50, EC50) | Concentration (µM) | Exposure Time (hrs) | Reference |
| Data Not Available | |||||
| Data Not Available |
Table 2: Anti-inflammatory Activity of this compound
| Model System | Marker of Inflammation | Measurement | % Inhibition | Positive Control | Reference |
| Data Not Available | |||||
| Data Not Available |
Table 3: Anticancer Activity of this compound in Animal Models
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |
| Data Not Available | |||||
| Data Not Available |
Essential Experimental Protocols for Future Investigation
To build a robust body of evidence, detailed and reproducible experimental protocols are paramount. Future publications on this compound should include comprehensive descriptions of the methodologies employed.
Cell Viability and Cytotoxicity Assays
-
Principle: To determine the concentration at which this compound inhibits cell growth or induces cell death.
-
Typical Method (MTT Assay):
-
Cell Culture: Plate cells (e.g., cancer cell lines, normal cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Anti-inflammatory Assays
-
Principle: To assess the ability of this compound to reduce inflammatory responses.
-
Typical Method (LPS-induced Nitric Oxide Production in Macrophages):
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat cells with various concentrations of this compound for a defined period.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.
-
Data Analysis: Quantify the reduction in nitrite production in treated cells compared to LPS-stimulated control cells.
-
Visualizing the Path Forward: Signaling Pathways and Workflows
As research progresses, the elucidation of signaling pathways affected by this compound will be critical. The use of standardized visualization tools like Graphviz will be instrumental in representing these complex interactions. While no specific pathways for this compound have been identified, the following examples illustrate how such diagrams could be constructed based on future findings.
Caption: A generalized experimental workflow for investigating the in vitro biological activities of this compound.
Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound, based on common mechanisms of natural products.
Safety Operating Guide
Safe Disposal of Isoapetalic Acid: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of isoapetalic acid. By following these procedures, laboratories can maintain a safe environment and ensure responsible chemical waste management.
Chemical and Physical Properties of this compound
Understanding the known properties of this compound is the first step in safe handling. The following data has been compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₆ | PubChem |
| Molecular Weight | 388.5 g/mol | PubChem |
| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | PubChem |
| CAS Number | 34366-34-2 | PubChem |
| Computed XLogP3 | 4.7 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for this compound, it must be handled as a potentially hazardous substance. The primary risks are associated with its carboxylic acid functional group and its unknown biological effects.
Presumed Hazards:
-
Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating upon contact with skin and eyes.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Unknown Toxicity: The systemic toxicity of this compound has not been characterized. All routes of exposure (inhalation, ingestion, dermal contact) should be avoided.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Primary Disposal Procedure: Collection for Licensed Disposal
Given the lack of comprehensive safety data, the most prudent and recommended disposal method for this compound is to collect all waste for professional disposal by a licensed hazardous waste company.
Operational Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Waste Collection: Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., weigh paper, pipette tips, absorbent pads), in the designated container.
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not accumulate more than the allowable volume of waste in the laboratory.
Spill Management
In the event of a spill, follow these immediate safety procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.
-
Contain and Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or a commercial spill pillow.
-
Collect Waste: Carefully sweep or scoop the contaminated absorbent material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.
Experimental Protocol: Neutralization of Carboxylic Acids (General Guidance)
The following protocol describes a general method for neutralizing small quantities of dilute carboxylic acid waste. This method should only be considered for this compound if approved by your EHS department and if you have determined that the waste stream contains no other hazardous components. Due to the unknown toxicity of this compound, drain disposal is not recommended.
Objective: To neutralize a dilute (<5%) aqueous solution of a simple carboxylic acid to a pH between 6.0 and 8.0 for subsequent disposal according to institutional guidelines.
Materials:
-
Dilute carboxylic acid waste solution
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (B78521) (NaOH)
-
Large beaker (at least 10 times the volume of the acid solution)
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Appropriate PPE
Procedure:
-
Work in a Fume Hood: Place the large beaker on a stir plate inside a chemical fume hood.
-
Dilution (Optional but Recommended): If starting with a solution near 5%, first dilute it by adding it to a larger volume of cold water in the beaker.
-
Prepare for Neutralization: Begin stirring the acidic solution.
-
Slow Addition of Base: Slowly and carefully add the sodium bicarbonate solution dropwise to the stirring acidic solution. Be cautious, as this will generate carbon dioxide gas (effervescence). Adding the base too quickly can cause foaming and overflow.
-
Monitor pH: Periodically stop the addition of base and check the pH of the solution using pH paper or a pH meter.
-
Complete Neutralization: Continue adding base until the pH of the solution is stable between 6.0 and 8.0.
-
Final Disposal: Dispose of the neutralized solution as directed by your institution's EHS department. For many simple, non-toxic carboxylic acids, this may be drain disposal with copious amounts of water, but this must be verified.[1]
Mandatory Visualizations
Decision Workflow for this compound Disposal
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound, prioritizing safety and compliance.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Isopetalic Acid
Disclaimer: The following guidance is based on the safety information for isophthalic acid, as "isoapetalic acid" is not a recognized chemical name in standard databases. It is crucial to verify the identity of the chemical and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety and logistical information for handling isophthalic acid, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures.
Hazard Identification and Control
Isophthalic acid is a white, crystalline solid.[1] While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it with care to avoid potential irritation and contamination.[2] The primary routes of potential exposure are skin contact, eye contact, and inhalation of dust particles.
Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure and ensure safety during the handling of isophthalic acid.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[3] | To prevent direct skin contact with the chemical. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[4] A face shield may be required for procedures with a high risk of splashing. | To protect the eyes from dust particles and potential splashes. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, an N95 (US) or P1 (EN 143) dust mask is recommended. | To prevent inhalation of airborne particles. |
| Protective Clothing | A lab coat is the minimum requirement. For extensive handling, a disposable gown made of low-permeability fabric is advised. | To protect skin and personal clothing from contamination. |
Experimental Protocol: Preparation of a Solution
This protocol outlines the steps for safely preparing a solution of isophthalic acid.
-
Preparation:
-
Ensure the work area, typically a fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Assemble all necessary equipment: isophthalic acid, solvent, beaker, stir bar, magnetic stir plate, and weighing scale.
-
Don the required PPE as specified in the table above.
-
-
Weighing:
-
Carefully weigh the desired amount of isophthalic acid in a weigh boat or directly into the beaker.
-
Perform this step in a manner that minimizes dust generation.
-
-
Dissolving:
-
Place the beaker with the weighed isophthalic acid on the magnetic stir plate.
-
Add the stir bar to the beaker.
-
Slowly add the solvent to the beaker while stirring.
-
Continue stirring until the isophthalic acid is completely dissolved.
-
-
Storage and Labeling:
-
Transfer the prepared solution to a suitable, clearly labeled container.
-
The label should include the chemical name, concentration, date of preparation, and your initials.
-
-
Cleanup:
-
Clean all equipment used in the procedure.
-
Dispose of any waste materials according to the disposal plan outlined below.
-
Wash hands thoroughly after removing gloves.
-
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe in the dust.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
Spill Management:
-
For small spills, sweep up the solid material and place it into a suitable container for disposal.
-
Avoid generating dust during cleanup.
-
Ensure adequate ventilation.
Waste Disposal:
-
Dispose of unused isophthalic acid and contaminated materials in accordance with local, state, and federal regulations.
-
It may be possible to offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated PPE should be disposed of as chemical waste.
Diagrams
Caption: Workflow for Safe Handling of Isophthalic Acid.
Caption: Hierarchy of Controls for Isophthalic Acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
